Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid
Description
BenchChem offers high-quality Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHXMAJLOUQRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid
Content Type: Technical Reference & Application Guide Subject: Molecular Weight, Physicochemical Properties, and SPPS Integration[1][2]
Executive Summary
Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid (also referred to as Fmoc-DL-Dap(Me2)-OH ) is a specialized non-proteinogenic amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS).[1][2]
Unlike standard amino acids, this molecule features a tertiary amine on its side chain. This structural characteristic provides two critical advantages in drug design:
-
Cationic Character: It introduces a permanent positive charge at physiological pH (due to the
of the dimethylamino group), enhancing aqueous solubility and membrane interaction potential of the resulting peptide. -
Synthetic Efficiency: The tertiary amine side chain is chemically inert to acylation, eliminating the need for orthogonal side-chain protection (e.g., Boc, Trt) typically required for primary amine analogs like Ornithine or Lysine.
This guide details the molecular specifications, structural logic, and validated protocols for incorporating this residue into peptide backbones.
Physicochemical Specifications
The following data represents the core chemical identity of the molecule. Note that as a DL-isomer (racemic) , the physical properties (melting point, solubility) may differ slightly from pure enantiomers (L or D), but the molecular mass remains identical.[1]
Core Data Table[2]
| Property | Specification |
| Chemical Name | Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid |
| Common Abbreviation | Fmoc-DL-Dap(Me2)-OH |
| Molecular Formula | |
| Molecular Weight (Average) | 354.40 g/mol |
| Monoisotopic Mass | 354.1580 Da |
| Side Chain | ~10.7 (Estimated based on dimethylamine) |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water.[1][2] |
| Appearance | White to off-white powder |
| Storage | +2°C to +8°C, desiccated (Hygroscopic) |
Critical Note on Stereochemistry: The "DL" designation indicates a racemic mixture (50:50 mix of enantiomers).[1] If your application requires specific receptor binding (e.g., GLP-1 agonists), ensure you are not inadvertently using the racemate when the pure L-isomer is required.[1][2]
Structural Analysis & Synthesis Logic
Understanding the structure is prerequisite to troubleshooting synthesis.[2] The molecule consists of three distinct functional zones:[2]
-
N-Terminal Protection (Fmoc): The fluorenylmethyloxycarbonyl group renders the
-amine inert to coupling until base-induced removal (Piperidine).[1][2] -
The Backbone (Propionic Acid): A 3-carbon skeleton that places the side chain in close proximity to the backbone, reducing steric bulk compared to Lysine.[1]
-
The Side Chain (Dimethylamine): A tertiary amine.[1][2] Crucially, tertiary amines cannot act as nucleophiles in amide bond formation .
Visualization: Chemical Architecture
Figure 1: Structural decomposition of Fmoc-Dap(Me2)-OH.[1][2] Note the side chain (Blue) is a tertiary amine, distinct from standard Lys/Orn side chains.[1]
Validated SPPS Protocol
Incorporating Fmoc-Dap(Me2)-OH requires modified handling due to its basic side chain.[1][2]
Coupling Strategy
Standard activation methods (DIC/Oxyma or HBTU/DIEA) are effective.[1][2] However, the side chain is a base. If you use acidic activators without sufficient base, the side chain may protonate, altering the stoichiometry.
Recommended Protocol (0.1 mmol scale):
-
Dissolution: Dissolve 4.0 eq of Fmoc-Dap(Me2)-OH in DMF.
-
Activation: Add 3.9 eq of HBTU (or HATU for difficult sequences).
-
Base Addition: Add 8.0 eq of DIEA (Diisopropylethylamine).
-
Reaction: Coupling time: 45–60 minutes at Room Temperature.
The "No-Deprotection" Advantage
Unlike Fmoc-Lys(Boc)-OH, where the Boc group must be removed by TFA, the dimethylamino group is already in its final form .[1][2]
-
During Fmoc Removal (Piperidine): The side chain is stable.[1][2]
-
During Cleavage (TFA): The side chain simply becomes protonated (
).[1]
QC & Troubleshooting (Mass Spectrometry)
When analyzing the final peptide via ESI-MS:
-
Expected Mass Shift: The residue adds 114.1 Da to the peptide mass (Residue MW = 354.4 - 17.0 (OH) - 222.2 (Fmoc) + 1.0 (H) is not the correct calculation method).[1][2]
-
Charge State: Expect higher charge states (
, ) in acidic mobile phases due to the easy protonation of the tertiary amine.
Visualization: SPPS Workflow
Figure 2: Integration of Fmoc-Dap(Me2)-OH into standard SPPS cycles. Note that no side-chain deprotection step is required post-cleavage.[1][2]
References
-
Santa Cruz Biotechnology. Fmoc-L-2-amino-3-(dimethylamino)-propionic acid Product Data. Retrieved from
-
PubChem. Compound Summary: Dimethylamine (pKa reference). National Library of Medicine.[2] Retrieved from
-
BenchChem. Technical Guide: Fmoc-Dap derivatives in SPPS. Retrieved from
-
RSC Advances. Facile synthesis of methylated Fmoc-Dap amino acids. Chemical Communications.[2] Retrieved from
Sources
Beyond the Canonical 20: A Technical Guide to Non-Natural Amino Acids in Peptide Design
For researchers, scientists, and drug development professionals, the lexicon of peptide design is no longer confined to the 20 canonical amino acids. The strategic incorporation of non-natural amino acids (nnAAs), also referred to as non-canonical or unnatural amino acids, has emerged as a transformative approach in peptide-based drug discovery and protein engineering.[1][2] These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited structural diversity, thereby unlocking new therapeutic possibilities.[3][4]
This in-depth guide provides a comprehensive overview of the core principles, methodologies, and applications of non-natural amino acids in peptide design. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower you in your research endeavors.
The Rationale for Expanding the Amino Acid Alphabet
Nature's 20 amino acids provide a remarkable foundation for the complexity of life. However, for therapeutic applications, peptides composed solely of these building blocks often fall short due to rapid degradation by proteases and a limited range of physicochemical properties.[5][6] The introduction of non-natural amino acids addresses these challenges by offering a diverse array of side chains and backbone modifications not found in nature.[][8] This expansion of chemical diversity allows for the fine-tuning of peptide properties to enhance their drug-like characteristics.[4][9]
The strategic incorporation of nnAAs can confer a multitude of advantages:
-
Enhanced Proteolytic Stability: By introducing modifications that are not recognized by proteases, such as D-amino acids or N-methylated backbones, the in vivo half-life of peptides can be significantly extended.[1][6]
-
Improved Pharmacokinetic Profiles: Modifications with nnAAs can influence a peptide's absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and less frequent dosing.[3]
-
Increased Receptor Affinity and Selectivity: The unique side chains of nnAAs can introduce novel interactions with biological targets, leading to enhanced binding affinity and selectivity.[][11]
-
Conformational Constraint: Incorporating nnAAs can induce or stabilize specific secondary structures, such as helices and turns, which can be crucial for biological activity.[12][13]
-
Introduction of Novel Functionalities: Non-natural amino acids can carry bioorthogonal handles, fluorescent probes, or other functionalities that enable specific labeling, imaging, or conjugation of peptides.[1][]
Table 1: Classes of Non-Natural Amino Acids and Their Primary Applications in Peptide Design
| Class of Non-Natural Amino Acid | Key Structural Feature | Primary Application(s) |
| D-Amino Acids | Opposite stereochemistry to natural L-amino acids | Increased proteolytic stability[1][6] |
| N-Methylated Amino Acids | Methyl group on the backbone amide nitrogen | Enhanced stability, improved membrane permeability[13][14] |
| α,α-Disubstituted Amino Acids | Two side chains on the α-carbon | Induction of helical or turn conformations |
| β-Amino Acids | Amino group on the β-carbon | Increased stability, formation of novel secondary structures[6] |
| Fluorinated Amino Acids | Fluorine atoms on the side chain | Enhanced binding affinity, improved metabolic stability[] |
| Bioorthogonal Amino Acids | Contain azide, alkyne, or other reactive groups | Site-specific labeling and conjugation[8] |
Methodologies for Incorporating Non-Natural Amino Acids
The incorporation of nnAAs into peptides can be achieved through two primary routes: chemical synthesis and biological incorporation. The choice of method depends on the desired peptide length, the complexity of the nnAA, and the required scale of production.
Chemical Synthesis: The Workhorse of Peptide Design
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for chemically synthesizing peptides containing non-natural amino acids.[15][16] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
A cornerstone of SPPS is the use of an orthogonal protection strategy. This involves employing protecting groups for the α-amino group and reactive side chains that can be selectively removed under different chemical conditions.[17] The most common strategy in modern peptide synthesis is the Fmoc/tBu approach. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups such as tert-butyl (tBu).[18] This allows for the iterative deprotection of the N-terminus for chain elongation without prematurely removing the side-chain protecting groups.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
This protocol outlines the manual synthesis of a pentapeptide (Tyr-D-Ala-Gly-Phe-Leu) to illustrate the incorporation of a D-amino acid.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-L-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for Fmoc-L-Phe-OH):
-
In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-L-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Biological Incorporation: Expanding the Genetic Code
Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of nnAAs into proteins and peptides during ribosomal translation.[][19] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired nnAA and does not cross-react with the host's endogenous synthetases and tRNAs.[] The engineered tRNA recognizes a "blank" codon, typically the amber stop codon (UAG), which is reassigned to encode the nnAA.[]
Caption: Mechanism of Genetic Code Expansion (GCE) for nnAA incorporation.
Cell-free protein synthesis (CFPS) systems offer an alternative biological platform for incorporating nnAAs.[21] These in vitro systems provide an open environment that allows for the direct addition of the nnAA and the engineered aaRS/tRNA pair, bypassing the need for cellular uptake of the nnAA.[21]
Structural and Functional Consequences of nnAA Incorporation
The introduction of a non-natural amino acid can have profound effects on the structure and function of a peptide. Understanding these consequences is critical for rational peptide design.
-
D-Amino Acids: The incorporation of a D-amino acid at a single position can disrupt local secondary structures like α-helices and β-sheets, while also providing significant resistance to proteolysis.[1]
-
N-Alkylated Amino Acids: N-alkylation removes the hydrogen bond donor capability of the backbone amide, which can disrupt secondary structures. However, it also enhances proteolytic stability and can improve membrane permeability due to increased lipophilicity.[13]
-
Constrained Amino Acids: Cyclic or α,α-disubstituted amino acids restrict the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation and enhance binding affinity.
Applications in Drug Discovery and Beyond
The application of non-natural amino acids has led to significant advances in the development of peptide-based therapeutics and research tools.
-
Antimicrobial Peptides (AMPs): The incorporation of nnAAs into AMPs has been shown to enhance their stability, increase their antimicrobial activity, and reduce their cytotoxicity to mammalian cells.[1][22]
-
GLP-1 Analogues for Diabetes: In the development of therapeutics for type 2 diabetes, nnAAs have been used to protect GLP-1 analogues from degradation by the DPP-4 enzyme, leading to longer-acting drugs.[]
-
Protein Engineering: The ability to site-specifically incorporate nnAAs with unique functionalities has revolutionized protein engineering, enabling the creation of proteins with novel catalytic activities, altered substrate specificities, and the ability to be site-specifically labeled for biophysical studies.[][23]
Future Perspectives
The field of non-natural amino acids in peptide design is continually evolving. The development of new synthetic methods is expanding the diversity of available nnAAs, while advances in biological incorporation techniques are making it easier to produce complex peptides and proteins with precisely placed modifications.[24][25] Computational modeling is also playing an increasingly important role in predicting the structural and functional consequences of nnAA incorporation, accelerating the design-make-test-analyze cycle.[11] As our ability to manipulate peptide structure at the atomic level grows, so too will the potential to develop novel peptide-based therapeutics and research tools that address a wide range of biological challenges.[2]
References
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. (URL: )
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs - BOC Sciences. (URL: )
- Unnatural Amino Acids: Definition, Synthesis, and Applic
- An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. (URL: )
- Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionaliz
- Unnatural amino acids - JPT Peptide Technologies. (URL: )
- Enzymatic synthesis of peptides containing unn
- The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing). (2004). (URL: )
- Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. (2025). (URL: )
- Unnatural Amino Acid Incorpor
- From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing). (URL: )
- Introduction to Unn
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - ResearchG
- How to Enhance the Pharmacokinetic Stability of Peptides?. (URL: )
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). (URL: )
- Unnatural Amino Acids for Peptide Synthesis. (URL: )
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Public
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025). (URL: )
- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis - Books. (2020). (URL: )
- Prospects of In vivo Incorporation of Non-canonical Amino acids for the Chemical Diversification of Antimicrobial Peptides - Frontiers. (2017). (URL: )
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2021). (URL: )
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery | Request PDF - ResearchG
- Next generation peptide drugs favor synthetic, not recombinant manufacturing - Bachem. (2024). (URL: )
- Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buC
- Chemical Synthesis of Unnatural Amino Acids - QYAOBIO. (2024). (URL: )
- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
- Significance and challenge in nonnatural peptide synthesis and proposed solution.
- Research on the Application of Non-Natural Amino Acids and D-Amino Acids in Peptide Modification - Ore
- Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry - Weizmann Institute of Science. (URL: )
- Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed. (2025). (URL: )
- Orthogonal ligation strategies for peptide and protein - PubMed - NIH. (URL: )
- Expanding the genetic code: a non-natural amino acid story - Portland Press. (2023). (URL: )
- An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis - Benchchem. (URL: )
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC. (2023). (URL: )
-
The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids. (2014). (URL: [Link])
-
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (URL: [Link])
-
Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. (2026). (URL: [Link])
-
How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray. (URL: [Link])
- In vivo incorporation of unnatural amino acids - Google P
-
Peptide Characterization Techniques: FAQs Answered by Experts. (2025). (URL: [Link])
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids - BYU ScholarsArchive. (URL: [Link])
-
Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions | Journal of Medicinal Chemistry - ACS Publications. (2017). (URL: [Link])
-
A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed. (2026). (URL: [Link])
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 8. Introduction to Unnatural Amino Acids [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jpt.com [jpt.com]
- 13. mdpi.com [mdpi.com]
- 14. Research on the Application of Non-Natural Amino Acids and D-Amino Acids in Peptide Modification - Oreate AI Blog [oreateai.com]
- 15. From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 19. portlandpress.com [portlandpress.com]
- 21. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 22. A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Efficiency Coupling of Fmoc-DL-2-amino-3-(dimethylamino)-propionic Acid
[1]
Executive Summary
The incorporation of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid presents unique synthetic challenges due to its basic tertiary amine side chain and zwitterionic potential .[1] While standard Fmoc solid-phase peptide synthesis (SPPS) protocols are generally robust, the dimethylamino moiety (
This guide recommends HATU over HBTU for this specific coupling to maximize reaction rates and suppress potential side reactions caused by the basic side chain.[1] We provide a self-validating protocol that accounts for the starting material's salt form (HCl vs. Free Base) to ensure stoichiometric accuracy.
Chemical Context & Mechanistic Insight
The Substrate: Fmoc-Dap(Me)₂-OH
This amino acid is a derivative of 2,3-diaminopropionic acid (Dap) where the
-
Stereochemistry: The "DL" designation indicates a racemic mixture.[1] Coupling this to a chiral peptide chain will result in diastereomers (L-L and D-L pairs), which will likely separate as distinct peaks on Reverse-Phase HPLC.[1]
-
Side Chain Reactivity: The tertiary amine is non-nucleophilic regarding acylation (it cannot form an amide), so it does not require orthogonal protection (like Boc or Trt).[1] However, it is a base (
).[1]
The Challenge: The "Internal Base" Effect
In standard couplings, we add a tertiary base (DIEA) to deprotonate the carboxylic acid (
-
Interference: The side chain of Fmoc-Dap(Me)₂-OH can sequester protons or compete with the added DIEA.[1]
-
Salt Forms: Commercial supplies of this amino acid often come as Hydrochloride (HCl) salts to improve shelf stability.[1] If the user ignores the HCl counterion, the added DIEA will be consumed neutralizing the salt rather than activating the carboxylate, leading to failed coupling.[1]
HATU vs. HBTU Selection[2][3][4]
-
HBTU (Benzotriazole): Effective for standard residues but slower.[1] In the presence of the basic side chain, slower activation increases the window for side reactions (e.g., delta-lactam formation or aggregation).[1]
-
HATU (7-Aza-benzotriazole): The nitrogen at the 7-position of the leaving group (HOAt) provides a "neighboring group effect" via hydrogen bonding.[1] This accelerates the aminolysis of the active ester by nearly 100-fold compared to HBTU.[1]
-
Recommendation: Use HATU to force the coupling to completion rapidly, minimizing the influence of the basic side chain.[1]
Mechanistic Visualization
The following diagram illustrates the activation pathway and the critical role of base stoichiometry.[1]
Figure 1: Activation workflow for Fmoc-Dap(Me)₂-OH. Note the critical decision point regarding the salt form of the starting material.
Detailed Experimental Protocol
Materials & Stoichiometry[1]
-
Amino Acid: Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid.[1]
-
Base: N,N-Diisopropylethylamine (DIEA).[1]
-
Solvent: DMF (anhydrous).[1]
Stoichiometry Table (Standard 0.1 mmol scale)
| Component | Equivalents | Amount (if 0.1 mmol scale) | Notes |
|---|---|---|---|
| Fmoc-AA | 4.0 eq | ~ 0.4 mmol | Excess drives kinetics.[1] |
| HATU | 3.9 eq | ~ 0.39 mmol | Slightly less than AA to prevent capping.[1] |
| DIEA (Standard) | 8.0 eq | ~ 139 µL | Use if AA is Free Base .[1] |
| DIEA (Adjusted) | 12.0 eq | ~ 209 µL | CRITICAL: Use if AA is HCl Salt . |[1]
Step-by-Step Procedure
Step 1: Resin Preparation[1][4]
-
Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.
-
Deprotect the N-terminus (remove Fmoc) using 20% Piperidine/DMF (2 x 10 min).[1]
-
Wash thoroughly: 5 x DMF, 3 x DCM, 3 x DMF.
-
Why? Residual piperidine will react with HATU to form a piperidinyl-active species, capping the peptide.[1]
-
Step 2: Activation Cocktail Preparation (Pre-Activation)
-
Note: Do not let the activated ester sit for >5 minutes.[1] The basic side chain can promote self-decomposition.[1]
-
Weigh Fmoc-Dap(Me)₂-OH (4 eq) into a clean vial.
-
Add HATU (3.9 eq).[1]
-
Dissolve in minimum DMF (concentration ~ 0.2 – 0.4 M).[1]
-
Add DIEA (see stoichiometry table).[1]
Step 3: Coupling[1][5]
-
Immediately transfer the activated solution to the resin.[1]
-
Agitate (shake/vortex) at room temperature.
-
Time: 45 – 60 minutes for HATU; 60 – 90 minutes for HBTU.[1]
-
Step 4: Post-Coupling Wash[1]
Troubleshooting & Quality Control
"Difficult Sequence" Behavior
The dimethylamino group is bulky.[1] If coupling the next amino acid onto the Fmoc-Dap(Me)₂-residue is difficult:
-
Switch to HATU/HOAt: If you used HBTU for the previous steps, definitely switch to HATU for the subsequent residue.[1]
-
Double Coupling: Use 2 x 30 min couplings rather than 1 x 60 min.
HPLC Analysis of the Product
Because the starting material is DL (Racemic) , expect complexity in the chromatogram.[1]
-
Scenario A (Achiral Peptide): If the rest of your peptide is Glycine/Achiral, you will see one peak (enantiomers co-elute on standard C18).[1]
-
Scenario B (Chiral Peptide): If you couple Fmoc-DL-Dap(Me)₂-OH to L-Ala-Resin, you will form L-Dap(Me)₂-L-Ala and D-Dap(Me)₂-L-Ala .[1]
-
Result: Two distinct peaks on HPLC.
-
Action: Do not discard "impurity" peaks without checking Mass Spec. Both peaks will have the same Mass (
).[1]
-
Common Pitfalls
| Observation | Root Cause | Solution |
| Low Yield | Insufficient Base (HCl salt ignored) | Check bottle label.[1] If "HCl" is present, add +1 eq DIEA per HCl molecule.[1] |
| Capped Sequence | Old HATU or Slow Activation | Use fresh HATU. Add mixture to resin immediately after adding DIEA.[1] |
| Gelation | Aggregation due to side chain H-bonding | Use NMP instead of DMF; heat coupling to 50°C (microwave). |
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][7] Journal of the American Chemical Society.[1] [1]
-
Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard reference for HATU/HBTU protocols).
-
Merck/Sigma-Aldrich . Fmoc-3-(dimethylamino)-DL-alanine HCl Product Sheet. (Verifies salt forms and solubility data).
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Discusses tertiary amine side chain stability). [1]
Application Note: Cleavage and Final Deprotection of Peptides Containing 2-Amino-3-(dimethylamino)-propionic Acid
Abstract & Scope
This guide details the protocol for the cleavage and global deprotection of peptides containing 2-amino-3-(dimethylamino)-propionic acid (also known as
Peptides containing
While the
-
Salt Formation: The side chain will be fully protonated in Trifluoroacetic Acid (TFA), significantly altering the peptide's solubility profile.[1][2]
-
Hygroscopicity: The resulting TFA salts of
-rich peptides are often highly hygroscopic and prone to "oiling out" during ether precipitation.[1][2] -
Scavenger Requirements: While less sensitive to oxidation than Methionine, the tertiary amine must be protected from alkylation by carbocations generated from other protecting groups (e.g., Trt, tBu, Boc).[1][2]
Chemical Logic & Pre-Cleavage Considerations
The Chemical Species
In the resin-bound state, the
Critical Implication: The peptide transitions from a neutral/protected state to a highly cationic species immediately upon acid contact. This drastic polarity shift dictates the choice of scavengers and isolation capability.
Resin Preparation
Efficiency in cleavage is determined before the acid is even added.[1] Residual basic solvents (DMF, Piperidine) form non-volatile salts with TFA, reducing the effective acid concentration and leading to incomplete deprotection of other residues (e.g., Pbf on Arg, Trt on Cys).[1][2]
Protocol:
-
DCM Wash: Wash the resin 5x with Dichloromethane (DCM) to remove DMF.[1][2]
-
Methanol Shrink (Optional but Recommended): Wash 2x with Methanol (MeOH) to shrink the resin and remove trace DMF, followed by 3x DCM to re-swell (if proceeding immediately) or dry under vacuum.[1][2]
Cleavage Cocktails & Protocol
Select the cocktail based on the entire peptide sequence, not just the
Cocktail Selection Table
| Peptide Composition | Recommended Cocktail (Reagent) | Composition (v/v) | Rationale |
| Standard (No Cys, Met, Trp) | Cocktail A | 95% TFA, 2.5% TIS, 2.5% H₂O | Sufficient for tBu removal; TIS scavenges tBu cations.[1][2] |
| Sensitive (Contains Cys, Met, Trp) | Reagent K (Modified) | 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 5% H₂O | EDT and Thioanisole prevent alkylation of Trp and oxidation of Met.[1][2][3] |
| "Odorless" Alternative | Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Good general performance if EDT (stench) must be avoided.[1][2] |
-
TFA: Trifluoroacetic Acid (Cleavage/Deprotection agent)[1][2][3][4][5][6]
-
EDT: 1,2-Ethanedithiol (Scavenger for Trp/Cys)
Step-by-Step Procedure
-
Preparation: Cool the cleavage cocktail to 0°C (ice bath). This suppresses initial exothermic side reactions.[1][2]
-
Addition: Add the cold cocktail to the resin (10–15 mL per gram of resin).
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
Time: 2.5 to 3 hours. (Note:
does not require extended times, but bulky hydrophobic residues like Arg(Pbf) or Trp(Boc) elsewhere in the sequence might).[1][2] -
Agitation: Orbital shaking is preferred over magnetic stirring to avoid grinding the resin.[1][2]
-
-
Filtration: Filter the resin through a fritted glass funnel or polypropylene cartridge.[1][2] Wash the resin 2x with a small volume (1–2 mL) of fresh TFA.[1] Combine filtrates.
-
Volume Reduction: Evaporate the TFA under a stream of Nitrogen (
) until the volume is reduced to ~10–15% of the original. Do not evaporate to dryness , as this promotes side reactions.[1][2]
Post-Cleavage Workup (The Critical Step)[1]
Peptides rich in
Precipitation Protocol
-
Pre-cool Ether: Keep Diethyl Ether (or MTBE - Methyl tert-butyl ether) at -20°C.[1][2]
-
Precipitation: Dropwise add the concentrated peptide/TFA solution into the cold ether (ratio 1:10).
-
Observation:
Troubleshooting "Oiling Out"
If the peptide oils out, do not discard.[1][2]
-
Add fresh cold ether.
-
Trituration: Use a glass rod or spatula to scratch the side of the tube and vigorously mix the oil with the ether. This physical agitation induces crystallization.[1][2]
-
Sonicate the tube in an ice-water bath for 1-2 minutes.
Lyophilization
Dissolve the crude solid in Water/Acetonitrile (0.1% TFA) . If the peptide is very hydrophilic (high
Analytical & Purification Notes
HPLC Behavior
-
Column: C18 is standard.[1][2] For very polar sequences, consider C8 or a "Polar Endcapped" C18.[1][2]
-
Mobile Phase:
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA[1]
-
-
Profile:
reduces retention time compared to hydrophobic residues.[1][2] The peak may tail slightly due to the interaction of the tertiary amine with residual silanols on the column. Heating the column to 40–50°C often sharpens the peak.
Salt Exchange (Critical for Bio-Assays)
The peptide is isolated as a TFA salt .[1][2] TFA is cytotoxic.[1][2] For gene delivery or cell-based assays, exchange to a Chloride or Acetate salt.[1][2]
-
Method: Dissolve peptide in weak HCl (e.g., 10 mM) or Acetic Acid, lyophilize, and repeat 2-3 times. Alternatively, use ion-exchange resin.[1][2]
Visual Workflow (Graphviz)[1][2]
Caption: Workflow for the cleavage and recovery of Dap(Me2) peptides, highlighting the critical trituration step for oily precipitates.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (Crude) | Incomplete coupling during synthesis (Steric hindrance of | Prevention:[1][8][9] Use stronger activation (DIC/Oxyma or HATU) and double coupling for |
| Mass +16 Da | Oxidation of Met or | Use Reagent K (contains Thioanisole/EDT).[1][2][3] Ensure TFA is fresh. |
| Mass +56 Da | t-Butyl adduct (alkylation).[1][2] | Insufficient scavenger (TIS/EDT).[1][2] Increase scavenger ratio or reaction volume. |
| Sticky/Gummy Pellet | High cationic charge density preventing crystallization.[1][2] | Perform Trituration (Step 4.2). Use MTBE instead of Diethyl Ether (higher boiling point allows safer sonication).[1][2] |
| Broad HPLC Peak | Interaction with column silanols.[1][2] | Add 0.1% TFA to mobile phase.[1][2] Run column at 50°C. Consider using a perchlorate buffer (if compatible with MS).[1][2] |
References
-
Behrendt, R., White, P., & Offer, J. (2016).[1][2] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[1][2]
-
Isidro-Llobet, A., et al. (2009).[1][2][10] Amino Acid-Protecting Groups. Chemical Reviews. Link[1][2]
-
Wojcik, P., et al. (2013).[1][2] Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing. Journal of Controlled Release. Link
-
Fields, G. B. (1997).[1][2] Methods for removing the Fmoc group. Methods in Enzymology. Link
-
Sigma-Aldrich (MilliporeSigma). Cleavage and Deprotection Protocols for Fmoc SPPS. Link
Sources
- 1. JP6849590B2 - Butyrylcholinesterase amphoteric ionic polymer conjugate - Google Patents [patents.google.com]
- 2. JP6849590B2 - Butyrylcholinesterase amphoteric ionic polymer conjugate - Google Patents [patents.google.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. (PDF) A cleavage cocktail for methionine-containing peptides [academia.edu]
- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]
- 7. peptide.com [peptide.com]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
High-Fidelity Synthesis of Cationic & Arginine-Rich Peptides
Application Note & Protocol Guide
Abstract
Cationic peptides, including Cell-Penetrating Peptides (CPPs like Tat, Penetratin) and Antimicrobial Peptides (AMPs), represent a unique synthetic challenge. The accumulation of positive charges (Arginine, Lysine, Histidine) creates severe steric hindrance and aggregation potential on the solid support. Furthermore, the bulky protecting groups required for Arginine (Pbf/Pmc) introduce specific cleavage difficulties and side-reaction risks. This guide details a self-validating workflow for synthesizing these difficult sequences with high crude purity, focusing on resin selection, aggregation mitigation, and the critical TFA-to-Acetate salt exchange for biological applications.
Part 1: Strategic Planning & Resin Selection
The choice of solid support is the single most critical variable in cationic peptide synthesis. Standard polystyrene (PS) resins often fail because the growing cationic chain collapses into the hydrophobic core of the bead, leading to "deletion sequences."
Resin Selection Logic
-
Recommendation: Use PEG-PS (Polyethylene Glycol-Polystyrene) graft copolymers (e.g., TentaGel, ChemMatrix, or PEG-PAL).
-
Mechanism: The PEG chains solvate the cationic peptide, maintaining an extended conformation and allowing reagents to penetrate the bead matrix.
-
Loading: strict adherence to Low Loading (0.2 – 0.4 mmol/g) is mandatory. High loading leads to inter-chain aggregation (beta-sheet formation) and synthesis termination.
Protecting Group Strategy: The Arginine Problem
Arginine is the primary cause of failure in cationic sequences.
| Protecting Group | Cleavage Speed | Trp Alkylation Risk | Recommendation |
| Pbf | Fast (< 2 hrs) | Low | Standard Choice |
| Pmc | Slow (> 4 hrs) | High | Avoid for Arg-rich seqs |
| Mtr | Very Slow | Very High | Obsolete for SPPS |
-
Critical Insight: While Pbf is faster than Pmc, removing multiple Pbf groups (e.g., in Poly-Arg sequences) requires significantly extended cleavage times (up to 6 hours) to prevent "mass + 252" impurities (intact Pbf).
Part 2: Synthesis Protocols & Aggregation Control
The "Difficult Sequence" Workflow
Cationic peptides are prone to aggregation. Use the following decision matrix to adapt your protocol.
Caption: Decision tree for mitigating aggregation during solid-phase peptide synthesis.
Coupling Protocol (Fmoc Strategy)
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Why? HATU is powerful but can cause guanidinylation of the N-terminus if used in excess or for too long. DIC/Oxyma is safer for Arg-rich sequences and reduces racemization.
-
-
Solvent: DMF (Standard) or NMP (for difficult regions).
Step-by-Step Cycle:
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Arg-Specific Modification: For Poly-Arg, extend deprotection to 2 x 10 min. The bulky Pbf group can shield the N-terminal Fmoc, leading to incomplete removal.
-
-
Wash: DMF (5 x 1 min).
-
Coupling: 5 eq. AA, 5 eq.[1] DIC, 5 eq. Oxyma (60 min).
-
Arg Coupling: Always Double Couple Arginine residues.
-
-
Capping (Optional but Recommended): Acetic Anhydride/Pyridine/DMF. Caps unreacted amines to prevent deletion sequences.
In-Process QC: The Chloranil Test
Do NOT use the Kaiser Test for Proline or difficult sequences. The Kaiser test (Ninhydrin) relies on primary amines.[2] Secondary amines (Proline) or sterically hindered N-termini (common in aggregated cationic peptides) yield false negatives.
Protocol: Chloranil Test
-
Transfer ~20 resin beads to a small glass tube.
-
Add 2 drops 2% Acetaldehyde in DMF .
-
Add 2 drops 2% p-Chloranil in DMF .
-
Wait 5 minutes at room temperature.
-
Blue/Green Beads: Positive (Free secondary/primary amine) -> Recouple.
-
Colorless/Yellow: Negative (Coupling complete) -> Proceed.
-
Part 3: Cleavage & Deprotection (The Failure Point)
For cationic peptides, the standard cleavage cocktail (95% TFA) is insufficient due to the high concentration of reactive cationic species (Pbf cations) released. These will re-attach to Trp, Met, or Tyr residues if not aggressively scavenged.
Cocktail Selection
-
Standard Cationic Peptide: Reagent K
-
TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%)
-
Why? EDT and Thioanisole are potent scavengers for Pbf cations and prevent Trp alkylation.
-
-
"Odorless" Alternative: Reagent B (Only if Trp/Met/Cys are absent)
-
TFA (88%) / Phenol (5%) / Water (5%) / TIS (2%)
-
Cleavage Protocol[3]
-
Wash resin with DCM to remove DMF (DMF prevents Pbf cleavage).
-
Add cooled Reagent K (10 mL per 1 g resin).
-
Time:
-
Standard: 2-3 hours.
-
Poly-Arg (>3 Arg): 4-6 hours. (Monitor by HPLC if possible).
-
-
Precipitate in cold Diethyl Ether (-20°C).
-
Centrifuge and wash pellet 3x with ether.
Part 4: Purification & Counter-Ion Exchange[4][5]
HPLC Method Development
Cationic peptides are polar and elute early. They also tend to "tail" on C18 columns due to interaction with residual silanols.
-
Column: C18 (Standard) or C8 (for very hydrophobic CPPs).
-
Mobile Phase Additives:
-
TFA (0.1%): Standard. Excellent peak shape but suppresses MS signal.
-
Difluoroacetic Acid (DFA, 0.1%): The modern alternative. Good peak shape, less MS suppression than TFA.
-
TEAP (Triethylamine Phosphate): Use only if peak tailing is severe. (Non-volatile; requires desalting).
-
Critical Step: TFA-to-Acetate Exchange
Synthetic peptides elute as TFA salts.[3][4][5] TFA is cytotoxic and can alter biological assays (e.g., inhibiting cell proliferation). You must exchange to Acetate or Chloride for biological use.
Protocol: Resin-Based Exchange (Best for Purity)
-
Prepare Resin: Use a strong anion exchange resin (e.g., Dowex 1x8 or AG 1-X8).
-
Activation: Wash resin with 1.0 M Sodium Acetate (or HCl for chloride salt) to load the counter-ion.
-
Rinse: Wash with HPLC-grade water until pH is neutral.
-
Load: Dissolve peptide in water and pass through the column.
-
Elute: Elute with water. The peptide is now the Acetate salt.[1][5]
-
Lyophilize: Freeze dry immediately.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant.[6] Tetrahedron Letters. [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. [Link]
-
Sikora, K., et al. (2018).[1] Elimination and Exchange of Trifluoroacetate Counter-Ion from Cationic Peptides.[3][5][7] International Journal of Peptide Research and Therapeutics. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
low coupling efficiency of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid
Diagnostic Matrix: Identify Your Failure Mode
Before optimizing, match your observation to the likely chemical cause. The molecule Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid presents a "perfect storm" of peptide synthesis challenges: it is sterically hindered, basic, and racemic.
| Observation (LCMS/HPLC) | Probable Cause | Technical Insight |
| Significant Unreacted Amine (Resin) | Steric Hindrance | The |
| Double Peaks (Split Peak) | Diastereomer Formation | Critical: You are using a DL (racemic) starting material. Coupling to a chiral peptide chain creates diastereomers ( |
| Mass +99 Da (approx) | Guanidinylation | Slow coupling kinetics allow the uronium coupling reagent (e.g., HATU) to react directly with the N-terminus of the resin, permanently "capping" it. |
| Broad/Tailing Peaks | Aggregation/Basicity | The basic tertiary amine side chain ( |
Technical Deep Dive: The Mechanism of Failure
To solve the efficiency problem, we must dismantle the molecular barriers.
A. The Steric Barrier
The dimethylamino group at the
B. The Electronic Interference (Basicity)
The side chain is a tertiary amine [
-
Internal Base Catalysis: The side chain can act as an intramolecular base.[1] While this sometimes accelerates reaction, it more often promotes racemization (via oxazolone formation) or side reactions like aspartimide formation if adjacent to Asp residues.
-
Proton Sponge Effect: If your activation mixture is not properly buffered, the side chain may sequester protons, altering the local pH required for optimal activity of reagents like DIC or carbodiimides.
C. The "DL" Factor
Since the reagent is racemic, you are introducing a mixture of stereoisomers.
-
Kinetic Resolution: One isomer (e.g., L) may couple significantly faster than the other (D) due to the chiral environment of the resin-bound peptide. This leads to unpredictable stoichiometry in the final product if the reaction is stopped early.
Optimization Protocols
Do not use standard protocols. Use these specialized workflows for hindered/basic residues.
Protocol A: The "Gold Standard" (HATU/HOAt High-Efficiency)
Best for: Overcoming steric hindrance and preventing guanidinylation.
Reagents:
-
Activator: HATU (0.95 eq relative to AA)
-
Additive: HOAt (1.0 eq) - Crucial for hindered bases.
-
Base: DIEA (2.0 eq) or TMP (2,4,6-Trimethylpyridine) for chiral sensitivity.
-
Solvent: DMF/NMP (1:1 v/v).
Step-by-Step:
-
Pre-Activation (Critical): Dissolve Fmoc-AA (3-4 eq) and HATU (2.9 eq) in the minimum volume of NMP.
-
Add DIEA (6 eq) to the amino acid mixture.
-
Wait exactly 30-60 seconds. Why? This allows the active ester to form before it touches the resin, preventing the HATU from reacting with the resin (Guanidinylation).
-
Coupling: Add the pre-activated mixture to the resin.[1][2][3]
-
Time: Shake for 2 to 4 hours (Standard AA is 45 min).
-
Double Couple: Drain and repeat the process with fresh reagents for 1 hour.
Protocol B: Microwave-Assisted Coupling
Best for: "Impossible" sequences or high aggregation.
Parameters:
-
Temperature: 75°C (Do not exceed 75°C; the basic side chain increases racemization risk at higher temps).
-
Power: 25-30W (variable).
-
Time: 5 minutes (ramp) + 10 minutes (hold).
-
Reagent: DIC/Oxyma Pure (Preferred over HATU for microwave to reduce epimerization).
Workflow:
-
Dissolve Fmoc-AA (4 eq) and Oxyma Pure (4 eq) in DMF.
-
Add DIC (4 eq).
-
Add to resin and immediately start microwave irradiation.
-
Note: The tertiary amine side chain is stable to these conditions, but monitor for aspartimide if Asp is present in the sequence.
Protocol C: The Aggregation Breaker (Solvent Magic)
Best for: When the resin beads look "clumped" or reaction is stalled.
Replace standard DMF with "Magic Mixture" :
-
DCM/DMF/NMP (1:1:1)
-
Additive: 1% Triton X-100 or 2M Ethylene Carbonate.[1]
-
Why? The chaotropic nature of this mix disrupts the hydrogen bonding networks formed by the basic side chains, re-solvating the growing peptide chain.
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process for optimizing this specific coupling.
Caption: Decision tree for troubleshooting coupling failures specific to racemic, hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: I see two peaks in my LCMS with the same mass. Is my coupling failing? A: Likely not. Since you are using a DL (racemic) amino acid, you are synthesizing two different diastereomers (e.g., L-Dap-L-Phe and D-Dap-L-Phe). These have identical masses but different physical properties and retention times. If you require a single isomer, you must source the enantiopure Fmoc-L-2-amino-3-(dimethylamino)-propionic acid.
Q2: Can I use the Kaiser Test (Ninhydrin) to monitor this coupling? A: Use with caution. The Kaiser test detects primary amines. While it will tell you if the previous amino acid is still unreacted, it can give false results after the Dap(Me)₂ coupling because the basic tertiary amine side chain can interact with the ninhydrin reagents or buffer, leading to ambiguous colors.
-
Better Alternative: The Chloranil Test (for secondary amines) or micro-cleavage followed by LCMS is the only definitive way to verify coupling completion for this residue.
Q3: Why is HATU better than PyBOP for this specific molecule? A: HATU (an azabenzotriazole) is structurally faster at activating hindered carboxylic acids than PyBOP. However, PyBOP is a valid backup if you suspect the basic side chain is causing capping (guanidinylation) with HATU, although proper pre-activation (Protocol A) usually negates this risk [1].
Q4: Should I protect the side chain tertiary amine? A: Generally, no. The dimethylamino group is a tertiary amine and cannot be acylated, so it doesn't strictly require protection like a primary amine (Lys) would. However, its basicity can be annoying. If you have extreme difficulty, look for a salt version (e.g., HCl salt) of the starting material to mask the basicity during weighing/handling, but the base (DIEA) in the coupling mix will free it anyway.
References
-
Albericio, F., et al. (1998).[4] "Preparation and handling of peptides containing methionine and cysteine." Journal of Organic Chemistry, 63(26), 9678–9683. (Discusses stability and coupling agents).
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398. (The foundational text for HATU/HOAt effectiveness in hindered couplings).
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
BenchChem Technical Support. (2025). "Managing Steric Hindrance in Peptide Synthesis."
-
Sigma-Aldrich. (2023). "Overcoming Aggregation in Solid-phase Peptide Synthesis."
Sources
Technical Support Center: Managing Steric Hindrance in Peptide Synthesis with Bulky Amino Acids
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically hindered coupling reactions. Here, we move beyond simple protocols to explain the underlying chemistry, providing you with the expertise to troubleshoot difficult syntheses and proactively design strategies for success.
Understanding the Core Challenge: The "Why" of Steric Hindrance
Steric hindrance in solid-phase peptide synthesis (SPPS) is a kinetic problem. The bulky nature of certain amino acid side chains physically obstructs the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This is particularly problematic with:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr). The branching at the β-carbon restricts the conformational freedom of the side chain, creating a "shield" around the peptide backbone.
-
Cα-tetrasubstituted amino acids: α-Aminoisobutyric acid (Aib) is a prime example. The presence of two methyl groups on the α-carbon creates significant steric bulk, making both the acylation of the Aib residue and the coupling of Aib to the peptide chain exceptionally difficult.[1]
-
N-methylated amino acids: The methyl group on the backbone nitrogen turns it into a secondary amine, which is significantly less nucleophilic and more sterically crowded than a primary amine.[1]
-
Consecutive bulky residues: Sequences like Val-Val or Ile-Val exacerbate steric hindrance, leading to dramatically slower reaction rates and often incomplete couplings.[2]
Beyond direct steric clash, these residues promote the formation of rigid secondary structures and on-resin aggregation.[3] The growing peptide chain, especially in hydrophobic sequences, can fold back on itself, rendering the N-terminus inaccessible. This aggregation is a major cause of failed syntheses, leading to low yields and truncated or deletion sequences.[4]
Troubleshooting Guide: Common Problems & Actionable Solutions
This section addresses the most frequent issues encountered when working with bulky amino acids.
Q1: My coupling reaction is incomplete, even after extended reaction times. What should I do?
A1: Incomplete coupling is the hallmark of steric hindrance. The first step is to correctly identify the problem. Standard ninhydrin (Kaiser) tests can be unreliable with hindered N-termini, often giving false negatives. An isatin test is more reliable for detecting unreacted secondary amines like proline, and a chloranil test can also be used.[5] If a difficult coupling is confirmed, consider the following hierarchical interventions:
Workflow for a Failed Coupling
Caption: Troubleshooting workflow for a failed coupling.
-
Double Coupling: The simplest immediate action is to perform a second coupling. Drain the reaction vessel and add a fresh solution of the activated amino acid.[6] This is often sufficient for moderately difficult couplings.
-
Upgrade Your Coupling Reagent: Not all coupling reagents are created equal. For sterically demanding reactions, standard carbodiimides like DIC may be insufficient.[7] You need a more potent activating agent.
-
Aminium/Uronium Reagents: HATU, HBTU, and HCTU are the workhorses of modern SPPS.[8] They react with the amino acid's carboxyl group to form highly reactive OAt- or OBt-active esters.[9][10] HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the aminolysis step.[8][9]
-
Oxyma-Based Reagents: COMU is a third-generation coupling reagent that incorporates the OxymaPure® leaving group.[11] It boasts reactivity comparable or even superior to HATU, especially for hindered couplings, and avoids the potentially explosive nature of HOBt and HOAt derivatives.[8][12]
-
Phosphonium Salt Reagents: PyBOP and PyAOP are also highly effective. A key advantage is that they do not carry the risk of N-terminal guanidinylation, a side reaction possible with excess uronium reagents like HATU.[8]
-
-
Elevate the Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.[4]
-
Conventional Heating: Raising the temperature to 50-60°C can significantly improve coupling efficiency.
-
Microwave-Assisted Peptide Synthesis (MAPS): This is the most powerful technique. Microwave energy heats the reaction mixture rapidly and uniformly, dramatically accelerating coupling kinetics.[13][14] Difficult couplings that might take hours at room temperature can often be driven to completion in minutes at temperatures of 75-90°C.[15][16] For extremely hindered residues like Aib, MAPS is often essential for achieving high purity.[1][17]
-
Q2: My peptide is pure, but the yield is very low. I suspect on-resin aggregation. How can I confirm and prevent this?
A2: Low yield despite clean HPLC profiles often points to physical, not chemical, problems. Aggregation can cause the resin beads to clump and shrink, physically preventing reagents from accessing the reactive sites.
Strategies to Mitigate On-Resin Aggregation
-
Solvent Choice: If aggregation is suspected, switch from standard DMF to a more disruptive solvent.
-
NMP (N-Methyl-2-pyrrolidone): Has superior solvating properties for many aggregating sequences.[4]
-
DMSO (Dimethyl Sulfoxide): Can be a powerful dissociating solvent to break up secondary structures.[18]
-
Chaotropic Salts: Adding salts like LiCl to the DMF can disrupt hydrogen bonding networks that hold aggregates together.[19] A wash with 0.8 M LiCl in DMF before the coupling step can be effective.[19]
-
-
Resin Selection: The choice of solid support plays a crucial role.
-
Low-Loading Resin: Use a resin with a low substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between growing peptide chains, minimizing intermolecular aggregation.[19][20]
-
PEG Resins: Resins that incorporate a polyethylene glycol (PEG) spacer (e.g., ChemMatrix®) improve solvation of the peptide chain in the polar synthesis environment, helping to prevent collapse and aggregation.[21]
-
-
Backbone Protection & Structure-Disrupting Elements: This is the most effective proactive strategy. By temporarily modifying the peptide backbone, you can disrupt the hydrogen bonding patterns that lead to aggregation.[4][22]
-
Pseudoproline Dipeptides: These are building blocks where a Ser or Thr residue has been reversibly cyclized into an oxazolidine ring, mimicking the structure of proline.[21][23] This "kink" in the backbone effectively breaks up nascent β-sheet structures.[24] They are introduced as dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) to avoid the difficult coupling onto the hindered oxazolidine nitrogen.[25] The native Ser/Thr residue is fully restored during the final TFA cleavage.[21]
-
Dmb/Hmb Protection: The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group can be installed on the backbone amide nitrogen of a residue (often Gly).[26][27] This tertiary amide bond completely blocks a key hydrogen-bond donor site, preventing aggregation.[28] These groups are also removed during final cleavage.[26] The Hmb group offers an advantage as its ortho-hydroxyl group can facilitate the subsequent coupling step via an O- to N-acyl shift mechanism.[26][28]
-
Diagram: Mechanism of Pseudoproline Dipeptides
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 14. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 18. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. chempep.com [chempep.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. bachem.com [bachem.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. peptide.com [peptide.com]
- 27. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 28. Automated synthesis of backbone protected peptides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03065F [pubs.rsc.org]
Technical Support Center: Solubility Optimization for Peptides Containing Fmoc-DL-2-amino-3-(dimethylamino)-propionic Acid
Executive Summary & Chemical Context
This guide addresses the specific solubility challenges associated with peptides containing DL-2-amino-3-(dimethylamino)-propionic acid (often abbreviated as DL-Dap(Me)₂ ).
While the "DL" designation (racemic mixture) typically disrupts secondary structures like
-
Tertiary Amine Character: The side chain contains a tertiary amine (
). It is positively charged (protonated) at acidic pH and neutral at physiological or basic pH. -
Hydrophobic/Basic Duality: When deprotonated (pH > 8), the dimethyl group increases hydrophobicity, often leading to precipitation in aqueous buffers.
-
Fmoc-Derivative Solubility: The starting material (Fmoc-DL-Dap(Me)₂-OH) is generally soluble in organic solvents (DMF, NMP) but can aggregate during coupling if the peptide sequence is hydrophobic.
Phase I: Troubleshooting Synthesis (Solid Phase)
Problem: "The Fmoc-amino acid won't dissolve in my coupling cocktail" or "Coupling efficiency is low."
Mechanism of Failure
The dimethylamino group can act as an internal base, potentially interfering with standard activation (e.g., HBTU/DIEA) by sequestering protons or causing premature Fmoc removal (though rare, basic side chains can catalyze slow Fmoc cleavage). Furthermore, if the growing peptide chain aggregates, the steric bulk of the dimethyl group hinders coupling.
Optimization Protocol: The "Magic Mixture"
If standard DMF solubility fails, use this solvent system for the coupling step.
| Component | Concentration | Function |
| DMF (Dimethylformamide) | Base Solvent | Primary solvent for Fmoc-SPPS. |
| DCM (Dichloromethane) | 20-30% v/v | Reduces resin swelling issues; breaks up some aggregates. |
| Chaotropic Salt | 0.4 M LiCl or KSCN | Disrupts hydrogen bonding (beta-sheets) on the resin. |
| Activator | HATU or COMU | More powerful than HBTU/TBTU for sterically hindered amines. |
Critical Step: Do not use large excesses of base (DIEA/NMM) during activation. The side chain is already basic. Use exactly 2.0 equivalents relative to the activator to prevent racemization or side-reactions.
Phase II: Post-Cleavage Solubilization (The User Guide)
Problem: "My lyophilized peptide won't dissolve in water or PBS."
The Solubility Logic Gate
The solubility of Dap(Me)₂-containing peptides is pH-dependent.
-
pH < 7: The tertiary amine is protonated (
). High Solubility. -
pH > 8: The tertiary amine is deprotonated (Neutral). Low Solubility (Risk of Precipitation).
Workflow: Step-by-Step Reconstitution
Step 1: Acidic Start (Protonation) Do not add PBS or water immediately.
-
Dissolve the peptide in 0.1% to 1.0% Acetic Acid (for biological assays) or 0.1% TFA (for HPLC).
-
The goal is to ensure the dimethylamino group is fully protonated.
-
Observation: If the solution is clear, slowly dilute with water to target concentration.
Step 2: Organic Modifiers (Hydrophobic Shielding) If Step 1 fails (cloudy suspension), the peptide backbone is likely aggregating.
-
Dissolve peptide in minimal volume of DMSO or HFIP (Hexafluoro-2-propanol) .
-
Note: HFIP is superior for breaking beta-sheets but must be evaporated or diluted significantly for cell assays.
-
-
Add the acidic water from Step 1 dropwise to the organic solution.
Step 3: Chaotropic Rescue (Last Resort) For analytical HPLC or non-biological work where the peptide is stubborn:
-
Use 6M Guanidine HCl or 8M Urea .
-
These agents denature the aggregates completely.
Visualization: Solubilization Decision Tree
The following diagram illustrates the logical flow for dissolving these specific peptides.
Caption: Decision matrix for solubilizing peptides containing basic dimethylamino residues. Note the priority of acidic conditions to utilize the side-chain charge.
Phase III: Counter-Ion Engineering
Problem: "The peptide dissolves but is 'sticky' or toxic to my cells."
Standard SPPS cleavage uses TFA. The resulting peptide is a TFA salt .[1][2]
-
Issue: The dimethylamino group holds onto TFA tightly. TFA salts can be cytotoxic and promote aggregation in some sequences.
-
Solution: Exchange the counter-ion to Acetate or Hydrochloride .[1]
Protocol: HCl Salt Exchange (For Solubility)
HCl salts are often more soluble than TFA salts for basic peptides [1].
-
Dissolve peptide in 10 mM HCl .
-
Freeze and lyophilize.
-
Repeat 2-3 times.
-
Result: The volatile TFA is removed, replaced by Cl⁻ ions.
Protocol: Acetate Salt Exchange (For Cell Assays)
Acetate is more biocompatible but may be less soluble than HCl forms.
-
Load peptide onto a C18 Sep-Pak or HPLC column.
-
Wash with 0.1 M Ammonium Acetate or Acetic Acid buffer (5-10 column volumes).
-
Elute with Acetonitrile/Water gradient.
Visualization: Synthesis & Aggregation Pathway
Understanding where the problem originates helps in choosing the right solution.
Caption: Workflow showing the critical aggregation risk point during synthesis and the intervention strategy.
Frequently Asked Questions (FAQ)
Q1: Why does my peptide precipitate when I adjust the pH to 7.4 (PBS)?
A: The dimethylamino group (
Q2: Can I use sonication? A: Yes, but with caution. Brief sonication (15-30 seconds) can break up amorphous precipitates. However, excessive sonication heats the solution, which can degrade the peptide or promote amyloid-like fibril formation in certain sequences.
Q3: Is the "DL" mixture a problem for purity? A: "DL" implies a racemic mixture at that specific position. You will see two peaks on your HPLC (diastereomers) if your peptide contains other chiral centers (L-amino acids). This is normal. Do not try to separate them unless your study requires pure stereoisomers; they often elute close together.
Q4: I suspect the dimethylamino group is oxidizing. Is this possible? A: Tertiary amines can form N-oxides (N-O), though this is less common than Methionine sulfoxide formation. Avoid storing the peptide in solution for long periods.[5][6] Lyophilize and store at -20°C. If N-oxide is suspected, it can be reduced, but prevention (fresh solutions) is better.
References
-
BenchChem. (2025).[2][7] A Comparative Guide to TFA and HCl Salts in Peptide Research and Development. BenchChem Technical Notes.[2] Link
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA. Link
-
LifeTein. (2020). Peptide Solubility Guidelines. LifeTein Support. Link
-
Bachem. (2021). Peptide Solubility and Handling.[1][2][3][4][5][7][8] Bachem Technical Library. Link
-
Honda, S., et al. (2016). The Solubility of Peptide Intermediates in Organic Solvents.[4][5][7][9] Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate. Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biomatik.com [biomatik.com]
- 4. Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jpt.com [jpt.com]
- 9. biobasic.com [biobasic.com]
Validation & Comparative
amino acid analysis to confirm 2-amino-3-(dimethylamino)-propionic acid presence
This guide serves as a technical comparison for the confirmation and quantification of 2-amino-3-(dimethylamino)-propionic acid (also known as 3-(dimethylamino)-L-alanine or DMA-Ala ).
Given the zwitterionic, highly polar, and basic nature of this non-proteinogenic amino acid, this guide compares the HILIC-MS/MS workflow (The "Advanced Solution") against traditional Cation-Exchange Chromatography (IEC-Ninhydrin) and RPLC-Derivatization .
Target Analyte: 2-Amino-3-(dimethylamino)propanoic acid (C₅H₁₂N₂O₂) CAS: 34064-27-2 (Dihydrochloride salt) Molecular Weight: 132.16 g/mol (Free base)
Executive Summary: The Analytical Challenge
2-amino-3-(dimethylamino)-propionic acid presents a unique "blind spot" for standard amino acid analysis (AAA) panels.
-
Basicity: With a tertiary amine on the side chain and a primary
-amine, the molecule is dibasic. In standard Cation-Exchange (IEC), it elutes in the "Basic Region" (near Histidine, Lysine, and Arginine), often leading to co-elution. -
Lack of Chromophore: It lacks UV absorbance, necessitating derivatization (Ninhydrin, OPA, or FMOC) or Mass Spectrometry detection.
-
Isomeric Confusion: It is isobaric with other modified amino acids (e.g., N-ethyl-alanine derivatives), making retention time alone insufficient for confirmation.
This guide evaluates HILIC-MS/MS as the superior method for confirmation, while acknowledging IEC-Ninhydrin as the robust standard for quantification in simple matrices.
Method Comparison: HILIC-MS/MS vs. Alternatives
The "Product" Workflow: HILIC-MS/MS (Direct Analysis)
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry offers the highest specificity. Unlike RPLC, HILIC retains this highly polar molecule without ion-pairing reagents that suppress MS signals.
-
Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the acetonitrile-rich mobile phase.
-
Detection: Positive Electrospray Ionization (ESI+) in MRM mode.
-
Key Advantage: Differentiates DMA-Ala from isobaric impurities via unique fragmentation patterns (e.g., dimethylammonium ion generation).
Alternative A: Cation-Exchange (IEC) with Ninhydrin
The "Gold Standard" for physiological fluids.
-
Mechanism: Separation based on pKa and ionic interaction with sulfonated polystyrene resins.
-
Limitation: DMA-Ala elutes very late (high pH/ionic strength required). If the gradient is not extended, it may carry over or co-elute with polyamines.
Alternative B: Pre-column Derivatization (OPA/FMOC)
Common in high-throughput QC.
-
Mechanism: OPA reacts with the primary
-amine to form a fluorescent isoindole. -
Limitation: The tertiary side-chain amine does not react. While the molecule is detected, the specificity is low, and matrix interferences are high.
Comparative Performance Matrix
| Feature | HILIC-MS/MS (Recommended) | IEC-Ninhydrin (Traditional) | RPLC-OPA/FMOC |
| Specificity | High (Mass + Retention) | Medium (Retention only) | Low (Retention only) |
| LOD (Sensitivity) | < 1 pmol | ~50 pmol | ~10 pmol |
| Run Time | 10-15 min | 60-120 min | 20-40 min |
| Matrix Tolerance | Low (Requires cleanup) | High (Robust) | Medium |
| Differentiation | Resolves Isobars | Risk of Co-elution | Risk of Co-elution |
Experimental Validation & Protocols
Experiment 1: Specificity & Fragmentation (MS/MS)
To confirm presence, the unique mass transition of the dimethylamino group must be targeted.
Workflow Diagram (DOT):
Caption: HILIC-MS/MS workflow targeting the specific dimethylammonium fragment for confirmation.
Protocol Steps:
-
Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
MS Transitions:
-
Precursor: 133.2
-
Quantifier: 88.1
(Immonium ion) -
Qualifier: 46.1
(Characteristic Dimethylamino fragment)
-
Experiment 2: IEC Elution Profiling
When using IEC, the elution position must be mapped relative to internal standards (e.g., Norleucine or AE-Cys).
Workflow Diagram (DOT):
Caption: IEC elution logic. DMA-Ala requires high ionic strength buffers to elute due to its dibasic nature.
Data Interpretation:
-
In a standard Sodium Citrate buffer system, DMA-Ala elutes after Lysine and before Arginine .
-
Warning: If the "Regeneration" step starts too early, DMA-Ala may be lost or elute during the column wash.
Causality & Self-Validating Systems
To ensure data trustworthiness (Trustworthiness in E-E-A-T), the protocol must include self-checks:
-
The 440/570 Ratio Check (IEC):
-
Primary amines react with Ninhydrin to yield "Ruhemann's Purple" (570 nm).
-
Secondary amines (like Proline) yield a yellow complex (440 nm).
-
Validation: DMA-Ala has a primary
-amine. It must show a dominant signal at 570 nm . If a peak appears at the expected time but has a high 440 nm signal, it is likely a contaminant (e.g., a proline derivative), not DMA-Ala.
-
-
Ion Ratio Confirmation (MS/MS):
-
Calculate the ratio of the 88.1 (Quant) to 46.1 (Qual) fragments.
-
Validation: This ratio must be consistent within ±15% of the reference standard. Deviation indicates co-eluting interference.
-
References
-
PubChem. (2025).[1] 2,3-Diaminopropionic acid and derivatives (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Agilent Technologies. (2014). Ion-Exchange Chromatography for Biomolecule Analysis: A How-to Guide. Retrieved from [Link]
Sources
Edman degradation sequencing of peptides containing non-standard residues
As a Senior Application Scientist, this guide provides an in-depth comparison of Edman degradation sequencing for peptides containing non-standard residues against alternative methods. It is designed for researchers, scientists, and drug development professionals who require precise N-terminal sequence analysis for challenging samples. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic decision-making required for successful sequencing.
The Enduring Relevance of Edman Degradation in Modern Proteomics
Despite the ascendancy of mass spectrometry (MS) in high-throughput proteomics, Edman degradation, a chemical sequencing method developed by Pehr Edman in 1950, retains its status as a gold standard for specific applications.[1][2][3][4][5] It offers a direct, stepwise chemical analysis of the N-terminal sequence of a protein or peptide, providing unambiguous identification of amino acid residues without reliance on sequence databases.[5][6][7] This makes it invaluable for confirming the N-terminal sequence of recombinant proteins for regulatory submissions (as recommended by guidelines like ICH Q6B), validating translation start sites, and providing definitive sequence data for novel proteins from organisms with unsequenced genomes.[6][8][9]
The core of the technique is a cyclical chemical process that labels and cleaves the N-terminal amino acid, which is then identified via chromatography.[10][11][12] Modern automated sequencers have refined this process, allowing for the reliable sequencing of up to 30-50 residues from picomole quantities of a purified sample.[1][10][11]
The Edman Degradation Workflow: A Mechanistic Overview
The Edman degradation cycle is a three-step process: Coupling, Cleavage, and Conversion.[1][5][13] Understanding this mechanism is critical to diagnosing issues, especially when dealing with non-standard residues.
-
Coupling: Under mildly alkaline conditions (pH ~9.0), phenylisothiocyanate (PITC), also known as Edman's reagent, reacts with the free α-amino group of the N-terminal amino acid.[5][10][11][14] This forms a stable phenylthiocarbamoyl (PTC) derivative of the peptide.[3][14]
-
Cleavage: The sample is then treated with an anhydrous acid, typically trifluoroacetic acid (TFA).[11][13][15] This cleaves the peptide bond between the first and second residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[5][12][15]
-
Conversion & Identification: The unstable ATZ-amino acid is extracted with an organic solvent and converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[10][11][12] This PTH-amino acid is then identified by comparing its retention time in reverse-phase high-performance liquid chromatography (RP-HPLC) to that of known standards.[2][13][15] The shortened peptide is then subjected to the next cycle.[12]
Below is a diagram illustrating the core Edman degradation workflow.
Caption: The three-step cyclical workflow of Edman degradation.
The Challenge of Non-Standard Residues
The high fidelity of Edman degradation is predicated on the predictable chemistry of the 20 common proteinogenic amino acids. When non-standard residues are present, particularly at or near the N-terminus, the process can be compromised.
N-Terminal Blocking Groups: The Hard Stop
The most significant limitation of Edman degradation is its absolute requirement for a free α-amino group at the N-terminus.[2][8][16] If this group is chemically modified, the initial coupling reaction with PITC cannot occur, and sequencing fails at the first cycle.[14][17] This "N-terminal blockage" is a common biological phenomenon, affecting up to 50% of eukaryotic proteins.[16][18]
Common blocking modifications include:
-
Acetylation: The addition of an acetyl group.
-
Formylation: The addition of a formyl group.
-
Pyroglutamic Acid (pGlu): The cyclization of an N-terminal glutamine residue.[8][17]
A failed sequencing run with no PTH-amino acid detected in the first cycle is a strong indicator of a blocked N-terminus.[7] While Edman degradation cannot sequence these peptides, this failure is diagnostically useful, confirming the presence of a modification.[3][7]
Post-Translational Modifications (PTMs): Ambiguity and Signal Loss
When modified amino acids are located within the peptide chain, they can still pose significant challenges. The success of sequencing depends on the nature and stability of the modification during the chemical cycles.
-
Phosphorylation (pSer, pThr, pTyr): Phosphorylated residues are notoriously difficult to identify directly. The phosphate group is often unstable under the acidic conditions of the cleavage step, leading to its partial or complete loss. This results in a "blank" cycle where no standard PTH-amino acid is detected, or a weak signal for the unmodified amino acid. However, specialized protocols using modified reagents or solid-phase sequencing of radiolabeled peptides can help pinpoint phosphorylation sites.[19][20]
-
Glycosylation (O-linked, N-linked): Heavily glycosylated residues often result in a blank cycle.[15] The bulky, hydrophilic sugar moieties can interfere with the chemistry and lead to poor extraction of the ATZ-derivative into the organic solvent.[15] This results in a significant drop in yield or a complete signal loss at that cycle.[21] Partial deglycosylation prior to sequencing can sometimes be used as a workaround.[22]
D-Amino Acids: The Chiral Blind Spot
Edman degradation chemistry is stereochemically blind. The PITC reaction and subsequent steps proceed regardless of whether an amino acid is in the L- or D-chiral form. Furthermore, the standard RP-HPLC methods used to identify PTH-amino acids do not separate the L- and D-isomers. Therefore, Edman degradation cannot distinguish between a D-amino acid and its L-counterpart within a sequence.[23][24] This is a critical limitation, as D-amino acid-containing peptides (DAACPs) are increasingly recognized as biologically important molecules in various organisms.[25]
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
For sequencing peptides with non-standard residues, mass spectrometry is often the more powerful and informative alternative.[8] However, the two techniques can be highly complementary.[26][27]
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Stepwise chemical cleavage from N-terminus | Fragmentation of ionized peptides and mass analysis |
| N-Terminal Blockage | Fails completely if N-terminus is blocked.[16][17] | Can identify the nature of the blocking group (+42 Da for acetylation) and sequence internal peptides.[9] |
| PTM Analysis | PTMs often lead to signal loss or ambiguous results.[21] Specialized, often indirect, methods are required.[19][20] | Highly effective for identifying a wide range of PTMs by detecting specific mass shifts.[17][26] |
| D-Amino Acid Analysis | Cannot distinguish between D- and L-isomers. | Cannot directly distinguish isomers by mass, but specialized MS techniques like ion mobility spectrometry can.[23][28] |
| Sample Requirement | Requires a highly purified, single protein sample (>90% purity).[8][26] | Can analyze complex mixtures of proteins.[8] |
| Throughput | Low throughput, analyzing one sample at a time (approx. 1 hour per cycle).[16][18] | High throughput, suitable for large-scale proteomics.[26] |
| Data Interpretation | Direct, unambiguous identification of N-terminal sequence.[7] | Relies on database searching or complex de novo algorithms; can be ambiguous for novel sequences.[8][26] |
| Key Advantage | Unmatched confidence in the exact N-terminal sequence of a pure protein.[8] | Comprehensive characterization of complex samples, including internal sequences and PTMs.[8] |
Experimental Protocols & Strategic Workflows
Standard Edman Degradation Protocol (Automated Sequencer)
This protocol outlines the conceptual steps performed by an automated gas-phase or liquid-phase protein sequencer (e.g., Shimadzu PPSQ or similar).[13][29]
-
Sample Preparation: The purified peptide (>90% purity) is loaded onto a PVDF membrane or into the sequencer's reaction cartridge.[21] The sample must be free of contaminants like primary amines, SDS, and salts that can interfere with the chemistry.[21]
-
Coupling Reaction: The sample is exposed to a solution of PITC in a basic buffer (e.g., N-methylpiperidine or trimethylamine) under an inert nitrogen atmosphere to form the PTC-peptide.[4][13]
-
Wash Cycle 1: Excess PITC and basic buffer are removed with washes of a non-polar solvent like ethyl acetate.[13]
-
Cleavage Reaction: Anhydrous trifluoroacetic acid (TFA) is delivered to the reaction chamber to cleave the N-terminal PTC-amino acid, forming the ATZ-derivative.[13][15]
-
Extraction & Conversion: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., chlorobutane). The extracted fraction is transferred to a separate conversion flask containing aqueous acid, where it is heated to convert the ATZ- to the stable PTH-amino acid.[10][12]
-
HPLC Analysis: The resulting PTH-amino acid is automatically injected into an in-line RP-HPLC system. Its retention time is compared against a standard chromatogram of the 20 common PTH-amino acids for identification.[13][15]
-
Cycle Repetition: The remaining peptide (n-1) in the reaction chamber is dried and subjected to the next cycle, starting again with the coupling reaction.
Strategic Workflow for Analyzing Peptides with Potential Non-Standard Residues
The following diagram outlines a logical workflow for characterizing a peptide that may contain non-standard residues, leveraging the complementary strengths of Edman degradation and mass spectrometry.
Caption: Decision workflow for sequencing peptides with unknown modifications.
Conclusion: An Integrated Approach for Definitive Characterization
While Edman degradation faces clear limitations when sequencing peptides with non-standard residues, it remains a powerful tool for N-terminal analysis. Its inability to proceed in the case of a blocked N-terminus is, in itself, a valuable piece of diagnostic information. For internal modifications like phosphorylation and glycosylation, it can suggest the location of the PTM through characteristic signal loss, which can then be definitively characterized by mass spectrometry. The key takeaway for researchers is that Edman degradation and mass spectrometry are not mutually exclusive; they are complementary techniques.[26][27] An integrated strategy, using Edman for definitive N-terminal confirmation and MS for comprehensive PTM mapping and internal sequencing, provides the most robust and complete picture of a peptide's primary structure.
References
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing, Edman Degradation. Retrieved from [Link]
-
Novor Cloud. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
Rapid Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]
-
Fiveable. (2025, September 15). Phenylisothiocyanate (PITC) Definition. Retrieved from [Link]
-
Let's Talk Academy. (2025, March 17). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Edman Degradation Sequencing: A Reliable Method for N-Terminal Protein Analysis. Retrieved from [Link]
-
Springer Protocols. (n.d.). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. Retrieved from [Link]
-
RayBiotech. (n.d.). Edman Degradation vs. Mass Spectrometry: Which is Best for N-Terminal Sequencing?. Retrieved from [Link]
-
Coursehero. (n.d.). The sequence of amino acids in a protein or peptide can be identified by Edman degradat. Retrieved from [Link]
-
Aebersold, R., et al. (1990). Determination of phosphorylation sites in peptides and proteins employing a volatile Edman reagent. PubMed. Retrieved from [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
-
Creative Biolabs. (2025, May 29). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved from [Link]
-
BGI. (n.d.). When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Applications and Challenges of Edman Sequencing in Proteomics. Retrieved from [Link]
-
Creative Biolabs. (2025, April 22). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]
-
Campbell, D. G., et al. (2002). Identification of Protein Phosphorylation Sites by a Combination of Mass Spectrometry and Solid Phase Edman Sequencing. Journal of Biomolecular Techniques. Retrieved from [Link]
-
Gooley, A. A., & Williams, K. L. (1994). O-glycoprotein biosynthesis: site localization by Edman degradation and site prediction based on random peptide substrates. PubMed. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Principle, Advantages and Disadvantages of Edman Sequencing. Retrieved from [Link]
- Google Patents. (n.d.). DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor.
-
LCGC International. (2009, April 6). Automated Peptide/Protein Sequencers. Retrieved from [Link]
-
Klemm, P. (1983). Manual Edman Degradation of Proteins and Peptides. Springer Nature Experiments. Retrieved from [Link]
-
Denslow, N. D., et al. (2004). Edman sequencing research group 2004 study: Modified amino acids in Edman sequencing. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2016, May 30). How to verify location of D- and L- amino acid in a peptide sequence?. Retrieved from [Link]
-
Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PMC. Retrieved from [Link]
-
Chemistry Basics. (2019, December 18). Edman degradation | Edman Sequencing. YouTube. Retrieved from [Link]
-
Gomes, A. V. (2022). On 'A method for the determination of amino acid sequence in peptides' by P. Edman. PMC. Retrieved from [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2010). Nontargeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Illinois Experts. Retrieved from [Link]
-
Science.gov. (n.d.). d-amino acid-containing peptides: Topics. Retrieved from [Link]
-
Müller, S., et al. (n.d.). Sequencing by solid phase Edman degradation. ResearchGate. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What is the Edman Degradation Method. Retrieved from [Link]
-
Abvigen. (n.d.). N-terminal Sequencing Service-Edman Degradation. Retrieved from [Link]
-
Zhang, T., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. ACS Publications. Retrieved from [Link]
Sources
- 1. Edman Degradation Sequencing: A Reliable Method for N-Terminal Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Overview of Edman Sequencing - Creative Proteomics [creative-proteomics.com]
- 5. What is the Edman Degradation Method | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Applications and Challenges of Edman Sequencing in Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Principle, Advantages and Disadvantages of Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 9. Edman Degradation vs Mass Spectrometry for N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. upcollege.ac.in [upcollege.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 14. letstalkacademy.com [letstalkacademy.com]
- 15. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 16. novor.cloud [novor.cloud]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. rapidnovor.com [rapidnovor.com]
- 19. Determination of phosphorylation sites in peptides and proteins employing a volatile Edman reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jbt.abrf.org [jbt.abrf.org]
- 21. Services-Abvigen Inc [abvigen.com]
- 22. O-glycoprotein biosynthesis: site localization by Edman degradation and site prediction based on random peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. experts.illinois.edu [experts.illinois.edu]
- 25. d-amino acid-containing peptides: Topics by Science.gov [science.gov]
- 26. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Edman Method (Protein Sequencer) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
A Comparative Guide to Functional Assays for Peptides Modified with 2-amino-3-(dimethylamino)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as 2-amino-3-(dimethylamino)-propionic acid (Dap(Me2)), into peptide sequences is a powerful strategy to enhance their therapeutic properties. These modifications can significantly impact a peptide's stability, conformation, and ultimately, its biological function.[1][2][3] Consequently, a robust and well-designed panel of functional assays is crucial to accurately characterize these novel peptide analogs and compare their performance against parent molecules or other alternatives. This guide provides a comprehensive overview of key functional assays, offering insights into experimental design, data interpretation, and the rationale behind selecting the most appropriate assays for your Dap(Me2)-modified peptides.
The Impact of Dap(Me2) Modification: What to Expect and How to Test It
The introduction of Dap(Me2) imparts a permanent positive charge and alters the steric profile of a peptide's side chain. These changes can lead to:
-
Enhanced Stability: Increased resistance to proteolytic degradation is a common benefit of incorporating unnatural amino acids.[1][4]
-
Altered Conformation: The unique structure of Dap(Me2) can influence the peptide's secondary structure, such as its alpha-helical content.[5][6]
-
Modified Receptor Interactions: Changes in charge and shape can affect binding affinity and specificity to target receptors.
-
Improved Cell Permeability: The cationic nature of Dap(Me2) may enhance the peptide's ability to cross cell membranes.[7]
To thoroughly evaluate these potential effects, a multi-faceted approach employing both biochemical and cell-based assays is essential.
Comparative Overview of Functional Assays
The choice of functional assay is dictated by the peptide's intended biological function. Here, we compare common assays applicable to a broad range of Dap(Me2)-modified peptides.
| Assay Category | Specific Assay | Principle | Key Performance Metrics | Best For Evaluating |
| Biochemical Assays | Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light to determine secondary structure. | Alpha-helix, beta-sheet content (%) | Conformational changes induced by Dap(Me2) modification.[5][6] |
| Proteolytic Stability Assay | Incubates the peptide with proteases (e.g., trypsin, chymotrypsin) and measures degradation over time via HPLC or mass spectrometry. | Half-life (t1/2), degradation rate | Enhanced resistance to enzymatic cleavage.[6] | |
| Receptor Binding Assay (e.g., SPR, FP) | Measures the direct interaction between the peptide and its target receptor. | Binding affinity (KD), kinetics (kon, koff) | Alterations in target engagement. | |
| Enzyme Inhibition/Activation Assay | Measures the effect of the peptide on the activity of a target enzyme. | IC50 / EC50 | Modulation of enzymatic function. | |
| Cell-Based Assays | Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) | Measures the effect of the peptide on cell health and survival. | IC50 / EC50 | Potential toxicity or therapeutic effects on cell proliferation.[8] |
| Reporter Gene Assay | Measures the activation or inhibition of a specific signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase, GFP). | Fold activation/inhibition | Pathway-specific activity in a cellular context.[9] | |
| Cellular Uptake Assay | Quantifies the amount of peptide that enters the cell, often using fluorescently labeled peptides and microscopy or flow cytometry. | Internalization efficiency | Improved cell penetration due to Dap(Me2).[7] | |
| Functional Readout Assays (e.g., Calcium Flux, cAMP) | Measures downstream cellular responses to receptor activation. | Signal intensity, EC50 | The ultimate biological effect of the peptide on cell signaling. |
In-Depth Experimental Protocols
Protocol 1: Assessing Conformational Changes with Circular Dichroism (CD) Spectroscopy
Rationale: The introduction of Dap(Me2) can alter the peptide's secondary structure, which is often critical for its biological activity. CD spectroscopy provides a rapid and sensitive method to assess these conformational changes.[5][6]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized Dap(Me2)-modified peptide and the unmodified parent peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). To mimic a membrane environment, a solution of 50% trifluoroethanol (TFE) in water can be used.[6]
-
Determine the precise peptide concentration using a method like absorbance at 280 nm if the peptide contains Trp or Tyr residues, or through quantitative amino acid analysis.
-
-
Instrument Setup:
-
Use a CD spectrophotometer with a quartz cuvette of 1 mm path length.[6]
-
Set the wavelength range from 190 to 260 nm.
-
Calibrate the instrument using a standard like camphor-10-sulfonic acid.
-
-
Data Acquisition:
-
Record the CD spectra for the buffer blank, the parent peptide, and the Dap(Me2)-modified peptide.
-
Typically, an average of three to four scans is taken to improve the signal-to-noise ratio.[6]
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the peptide spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic features: α-helices show negative bands at ~208 and 222 nm, while β-sheets exhibit a negative band around 218 nm.[5]
-
Use deconvolution software to estimate the percentage of each secondary structure element.
-
Protocol 2: Evaluating Proteolytic Stability
Rationale: A key advantage of incorporating non-natural amino acids is to enhance the peptide's resistance to degradation by proteases, thereby increasing its in vivo half-life.[3][4]
Step-by-Step Methodology:
-
Reaction Setup:
-
Prepare a stock solution of the Dap(Me2)-modified peptide and the parent peptide at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., Tris-HCl, pH 7.8).
-
Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin) at a concentration of 0.2 mg/mL in the same buffer.[6]
-
In a microcentrifuge tube, mix the peptide and protease solutions at a defined ratio (e.g., 50:1 peptide:protease by weight).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.[6]
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).[6]
-
-
Analysis by RP-HPLC:
-
Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the peptide peak at a wavelength of 214 or 280 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t1/2) of each peptide.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Comparative Functional Analysis
Caption: Workflow for the comparative functional analysis of Dap(Me2)-modified peptides.
Signaling Pathway: Generic GPCR Activation
Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.
Data Interpretation and Troubleshooting
-
Inconsistent CD Spectra: Ensure accurate concentration determination and check for peptide aggregation. Sonication or the use of detergents may be necessary.
-
Rapid Degradation in Stability Assays: If the Dap(Me2)-modified peptide degrades as quickly as the parent, consider if the cleavage site is distant from the modification. Also, verify the activity of the protease.
-
Low Signal in Cell-Based Assays: This could be due to low receptor expression on the cell line, poor peptide solubility, or cytotoxicity at the tested concentrations. Always perform a dose-response curve and a viability assay in parallel.[8]
-
High Background in Binding Assays: Non-specific binding can be an issue. Optimize buffer conditions (e.g., add detergents like Tween-20) and use a negative control peptide.
By systematically applying a combination of these biochemical and cell-based assays, researchers can build a comprehensive functional profile of their Dap(Me2)-modified peptides. This data-driven approach is essential for making informed decisions in the lead optimization process and for advancing novel peptide therapeutics.
References
-
Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC. Available at: [Link]
-
Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC. Available at: [Link]
-
Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Available at: [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. Available at: [Link]
-
Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC. Available at: [Link]
-
Strategies for Improving Peptide Stability and Delivery - PMC - NIH. Available at: [Link]
-
Peptoid-Based Reprogrammable Template for Cell-Permeable Inhibitors of Protein–Protein Interactions - ChemRxiv. Available at: [Link]
-
Cell-based Assays - ProtaGene. Available at: [Link]
-
Robust Biology Capabilities to Accelerate Drug Discovery - XtalPi. Available at: [Link]
-
Peptide Stability. Available at: [Link]
-
Unusual Peptides Containing the 2,6-Diaminopimelic Acid Framework: Stereocontrolled Synthesis, X-Ray Analysis, and Computational Modeling. Part 2 | Request PDF - ResearchGate. Available at: [Link]
-
Research on the Application of Non-Natural Amino Acids and D-Amino Acids in Peptide Modification - Oreate AI Blog. Available at: [Link]
-
Method to correlate tandem mass spectra of modified peptides to amino acid sequences in the protein database - PubMed. Available at: [Link]
-
Polyamide Backbone Modified Cell Targeting and Penetrating Peptides in Cancer Detection and Treatment - Frontiers. Available at: [Link]
-
Assessment of Peptide Chemical Modifications on the Development of an Accurate and Precise Multiplex Selected Reaction Monitoring Assay for Apolipoprotein E Isoforms - University of Toronto. Available at: [Link]
-
Enzyme-Directed Functionalization of Designed, Two-Dimensional Protein Lattices - NIH. Available at: [Link]
-
C-H functionalization for the post-synthetic modification of peptides - NTU > IRep. Available at: [Link]
-
Monitoring Functional Post-Translational Modifications Using a Data-Driven Proteome Informatic Pipeline | bioRxiv. Available at: [Link]
-
Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - MDPI. Available at: [Link]
-
Peptidome analysis reveals critical roles for peptides in a rat model of intestinal ischemia/reperfusion injury - Aging-US. Available at: [Link]
-
What you need to know about peptide modifications - Fatty Acid Conjugation. Available at: [Link]
-
Design, synthesis and biophysical evaluation of peptides targeting pharmacologically relevant proteins - SciSpace. Available at: [Link]
Sources
- 1. Research on the Application of Non-Natural Amino Acids and D-Amino Acids in Peptide Modification - Oreate AI Blog [oreateai.com]
- 2. Frontiers | Polyamide Backbone Modified Cell Targeting and Penetrating Peptides in Cancer Detection and Treatment [frontiersin.org]
- 3. bachem.com [bachem.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protagene.com [protagene.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
structural impact of incorporating 2-amino-3-(dimethylamino)-propionic acid into a peptide helix
Structural Impact of Incorporating 2-Amino-3-(Dimethylamino)-Propionic Acid into a Peptide Helix
Executive Summary: The Hydrophobic pH-Switch
In the engineering of bioactive peptides, 2-amino-3-(dimethylamino)-propionic acid (commonly abbreviated as Dap(Me)₂ or Dma ) serves a distinct functional role that separates it from standard cationic residues like Lysine or Arginine.
Unlike Lysine, which remains permanently charged (cationic) across physiological pH, Dap(Me)₂ possesses a tertiary amine side chain with a pKa significantly lower than primary amines—typically shifting from ~9.5 (Lys) to ~6.2–6.5 (Dap(Me)₂) depending on the local environment.
This unique pKa profile creates a "Hydrophobic Switch" :
-
At pH 7.4 (Extracellular/Cytosolic): The side chain is largely deprotonated and hydrophobic. It stabilizes
-helices through hydrophobic collapse and reduced desolvation penalties, facilitating cell entry. -
At pH 5.0–6.0 (Endosomal): The side chain protonates, becoming cationic. This triggers electrostatic repulsion that can unravel the helix or, in amphipathic designs, activate membrane-disruptive properties essential for endosomal escape.
This guide details the structural mechanics, comparative performance, and synthesis protocols for leveraging Dap(Me)₂ in peptide drug design.
Chemical & Structural Profile
The Molecule
-
Systematic Name: (2S)-2-amino-3-(dimethylamino)propanoic acid
-
Common Abbreviations: Dap(Me)₂, Dma.
-
Side Chain:
-
Key Feature: The dimethylation of the
-amine introduces steric bulk and removes hydrogen bond donors, significantly altering the solvation shell compared to the primary amine of 2,3-diaminopropionic acid (Dap).
Mechanism of Helix Stabilization
The incorporation of Dap(Me)₂ impacts the
| State | pH Environment | Charge Status | Structural Impact |
| Neutral State | pH > 6.5 (Blood/Cytosol) | Neutral ( | Stabilizing. The dimethyl group is hydrophobic. When placed at positions |
| Cationic State | pH < 6.0 (Endosome) | Cationic ( | Destabilizing / Switching. Protonation introduces positive charge close to the backbone ( |
Comparative Performance Analysis
The following table contrasts Dap(Me)₂ with standard helix-modulating residues.
Table 1: Comparative Helix Propensity and Functional Roles
| Feature | Dap(Me)₂ | Lysine (Lys) | Histidine (His) | Aib |
| Side Chain pKa | ~6.2 – 6.5 | ~10.5 | ~6.0 | N/A (Non-ionizable) |
| Charge at pH 7.4 | Neutral (mostly) | Positive (+1) | Neutral (~90%) | Neutral |
| Helix Propensity (pH 7.4) | High (Driven by hydrophobicity) | Low/Moderate (Destabilized by repulsion/entropy) | Low (Bulk/H-bonding) | Very High (Steric restriction) |
| Helix Propensity (pH 5.0) | Low (Destabilized by charge repulsion) | Low | Low (Charge repulsion) | High |
| Cell Permeability | Enhanced (Lipophilic at neutral pH) | Poor (Requires tat/arginine tags) | Moderate | Moderate |
| Primary Application | Endosomal Escape / pH-Switch | Solubility / Cationic interaction | pH-Switch / Metal binding | Helix Induction / Proteolytic stability |
Critical Insight: The Solubility Paradox
While Dap(Me)₂ is used to introduce cationic character in acid, its neutral state is highly hydrophobic.
-
Risk: Replacing multiple Lysines with Dap(Me)₂ can render a peptide insoluble at neutral pH.
-
Solution: Intersperse Dap(Me)₂ with permanently polar residues (Ser, Thr) or ensure the hydrophobic face is not overwhelmingly large.
Experimental Validation: The pH-Switch Workflow
To confirm the structural impact of Dap(Me)₂ in your peptide, you must perform a pH-titration Circular Dichroism (CD) experiment.
Protocol: CD-Based Helicity Titration
Objective: Quantify the helix-coil transition triggered by Dap(Me)₂ protonation.
Materials:
-
Peptide sample (50 µM in 10 mM Phosphate buffer).
-
CD Spectropolarimeter (e.g., Jasco J-1500).
-
pH adjustment buffers (NaOH / HCl).
Step-by-Step Workflow:
-
Baseline Scan (pH 7.4):
-
Equilibrate peptide at pH 7.4.
-
Scan 190–260 nm.
-
Expected Result: Double minima at 208 nm and 222 nm (characteristic of
-helix). -
Metric: Calculate Mean Residue Ellipticity (
).[1]
-
-
Acid Titration:
-
Titrate the same sample to pH 6.5, 6.0, 5.5, 5.0, and 4.5.
-
Record spectra at each point.
-
-
Data Analysis:
-
Plot
vs. pH. -
Success Criteria: A sigmoidal curve indicating a loss of helicity (less negative
) as pH drops below 6.0.
-
Synthesis Protocol: Overcoming Steric Hindrance
Incorporating Fmoc-Dap(Me)₂-OH is chemically challenging due to the steric bulk of the dimethyl group and the electronic properties of the tertiary amine. Standard coupling (HBTU/DIEA) often results in incomplete coupling or deletion sequences.
Optimized Coupling Protocol
-
Reagents:
-
Fmoc-Dap(Me)₂-OH (Commercial or synthesized via reductive alkylation of Fmoc-Dap).
-
Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (or HOBt).
-
Solvent: DMF/DMSO (1:1 v/v) . Note: DMSO improves the solvation of the bulky amino acid.
-
-
Procedure:
-
Pre-activation: Dissolve Fmoc-Dap(Me)₂-OH (3 eq) and Oxyma (3 eq) in DMF/DMSO. Add DIC (3 eq) and stir for 2 minutes.
-
Coupling: Add the mixture to the resin-bound peptide.
-
Time: Allow reaction to proceed for 2–4 hours (double standard time) or use microwave assistance (
C, 20 min). -
Monitoring: Use a Chloranil test (sensitive for secondary amines) or micro-cleavage LC-MS to verify coupling. Kaiser test may be false-negative.
-
Capping: Aggressive capping (Acetic anhydride/Pyridine) is mandatory after this step to prevent deletion sequences.
-
Mechanistic Visualization
The following diagram illustrates the conformational "breathing" of a Dap(Me)₂-rich peptide as it traverses the cellular uptake pathway.
Figure 1: The pH-dependent structural cycle of Dap(Me)₂ peptides. At neutral pH, the residue promotes helicity and permeability. Upon endosomal acidification, protonation triggers conformational change, aiding cargo release.[2]
References
-
Mason, A. J., et al. (2014). "Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity." Journal of Controlled Release.
-
Iacobucci, V., et al. (2012). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors." Biomaterials.
-
Liao, R., et al. (2018).[3] "A Ubiquitous but Overlooked Side Reaction in Dimethyl Labeling of Peptides."[3] (Context on dimethylation chemistry). Analytical Chemistry. [4]
-
Ciani, B., et al. (2002). "Helix Propensities of Basic Amino Acids Increase With the Length of the Side-Chain." Journal of Molecular Biology.
Sources
- 1. Amino acid intrinsic α-helical propensities III: Positional dependence at several positions of C terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014184584A1 - Delivery peptides - Google Patents [patents.google.com]
- 3. Sci-Hub. A Ubiquitous but Overlooked Side Reaction in Dimethyl Labeling of Peptides / Analytical Chemistry, 2018 [sci-hub.jp]
- 4. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability Analysis of Peptides Containing 2-amino-3-(dimethylamino)-propionic Acid (DMPA)
Abstract
The therapeutic potential of peptides is often hampered by their inherent instability in biological systems, primarily due to enzymatic degradation.[1] A promising strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to protect the peptide backbone.[2][3] This guide provides a comprehensive framework for the stability analysis of peptides containing 2-amino-3-(dimethylamino)-propionic acid (DMPA), a non-canonical amino acid engineered for enhanced stability. We will explore the theoretical basis for DMPA's stabilizing effects, drawing parallels with well-established modification strategies like N-methylation. This document details a multi-faceted experimental program, including robust protocols for forced degradation studies and enzymatic stability assays in biological matrices. By objectively comparing the performance of DMPA-containing peptides with their native counterparts, this guide equips researchers and drug development professionals with the necessary tools to rigorously evaluate and validate this stability-enhancing modification.
Introduction: The Imperative for Enhanced Peptide Stability
Peptides represent a highly specific and potent class of therapeutics, yet their successful clinical translation is frequently challenged by poor pharmacokinetic profiles.[4] A primary contributor to this is their susceptibility to rapid cleavage by a vast array of proteases and peptidases in the body.[5] This vulnerability necessitates the development of strategies to improve metabolic stability without compromising biological activity.[6] Common approaches include peptide cyclization, the substitution of L-amino acids with their D-enantiomers, and chemical modifications such as N-methylation.[5][6][7]
The incorporation of 2-amino-3-(dimethylamino)-propionic acid (DMPA) represents an innovative approach to this challenge. The core hypothesis is that the dimethylamino group on the β-carbon of the side chain provides steric hindrance, shielding the adjacent peptide bonds from enzymatic attack, a concept analogous to the proven efficacy of N-methylation.[7][8] This guide provides the scientific rationale and detailed methodologies to test this hypothesis and quantify the stability enhancement conferred by DMPA.
Caption: Structure of a model tripeptide containing DMPA, highlighting the side chain.
Fundamental Peptide Degradation Pathways
A thorough stability analysis requires understanding the potential routes of degradation, which can be broadly categorized as chemical and enzymatic.[9][10]
-
Chemical Instability : These pathways involve the alteration of covalent bonds, leading to new chemical entities.[11] Key mechanisms include:
-
Hydrolysis : Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[10] Aspartic acid (Asp) residues are particularly susceptible.
-
Oxidation : Methionine (Met) and Cysteine (Cys) are the most vulnerable residues to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and heat.[11]
-
Deamidation : The conversion of Asparagine (Asn) and Glutamine (Gln) side chains to their corresponding carboxylic acids, which can alter the peptide's charge and structure.[11][12]
-
Racemization : The conversion of L-amino acids to a mixture of L- and D-enantiomers, which is more of a concern during synthesis but can occur under harsh pH conditions.
-
-
Enzymatic Instability : This is the primary route of degradation in vivo.[5] Proteases and peptidases, present in blood plasma and tissues, recognize specific amino acid sequences and hydrolyze peptide bonds, leading to rapid clearance and a short biological half-life.[13][14]
The incorporation of DMPA is primarily hypothesized to counter enzymatic instability by sterically blocking protease access to the peptide backbone, thereby increasing the peptide's circulatory half-life.
Designing a Comparative Stability Study
A robust evaluation of DMPA's impact requires a well-designed, comparative study. The foundational principle is to analyze the DMPA-containing peptide in parallel with one or more control peptides.
Essential Control Peptides:
-
Native Peptide : The original peptide sequence without the DMPA modification.
-
Alanine (Ala)-Substituted Peptide : A peptide where DMPA is replaced with Alanine. This control helps to isolate the effect of the DMPA side chain from any conformational changes induced by simply substituting the original amino acid.
The overall workflow involves subjecting the test and control peptides to a series of stress conditions and biological matrices, followed by quantitative analysis to determine the rate and nature of degradation.
Caption: Overall workflow for the comparative stability assessment of peptides.
Protocol I: Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying the intrinsic chemical stability of a peptide and for developing a stability-indicating analytical method.[15][16] These studies deliberately expose the peptide to harsh conditions to accelerate degradation.[17][18]
Causality : By subjecting the DMPA-peptide and its controls to identical stress conditions, we can determine if the DMPA modification introduces any new chemical liabilities or offers protection against specific degradation pathways (e.g., hydrolysis at an adjacent site). This process is critical for demonstrating that the analytical method used can separate the intact peptide from all potential degradation products.[15]
Detailed Protocol
-
Preparation : Prepare stock solutions of each peptide (DMPA, Native, Ala-control) at 1 mg/mL in an appropriate solvent (e.g., water or a mild buffer).
-
Stress Conditions : For each peptide, set up the following reactions in separate vials. Include a control vial (T=0) stored at -20°C for each condition.
-
Acid Hydrolysis : Add 0.1 M HCl to the peptide solution and incubate at 80°C.[19]
-
Base Hydrolysis : Add 0.1 M NaOH to the peptide solution and incubate at 80°C.[19]
-
Oxidation : Add 0.2% H₂O₂ to the peptide solution and incubate at room temperature.[19]
-
Thermal Stress : Incubate the peptide solution (in a neutral buffer like PBS) at 80°C.
-
Photostability : Expose the peptide solution to a calibrated light source (as per ICH Q1B guidelines).
-
-
Time Points : Withdraw aliquots at multiple time points (e.g., 0, 2, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[20]
-
Quenching :
-
For acid/base samples, neutralize the solution.
-
For oxidative samples, the reaction can be quenched by dilution if necessary.
-
-
Analysis : Analyze all samples by Reverse-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometry detection (RP-HPLC-UV/MS).[21][22]
Caption: Experimental workflow for forced degradation studies.
Protocol II: Enzymatic Stability in Human Plasma
This assay is a cornerstone of preclinical peptide development, providing a direct measure of a peptide's resistance to the complex mixture of proteases found in circulation.[13][14]
Causality : The primary hypothesis is that the DMPA side chain will sterically hinder protease action. By incubating the peptides in human plasma and quantifying the amount of intact peptide over time, we can calculate a half-life (t½). A significantly longer half-life for the DMPA-peptide compared to the controls provides strong evidence of enhanced enzymatic stability.[13]
Detailed Protocol
-
Materials :
-
Test peptides (DMPA, Native, Ala-control).
-
Pooled human plasma (heparinized).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution: Ice-cold acetonitrile (ACN) with an internal standard.
-
HPLC-MS/MS system.
-
-
Assay Setup :
-
Pre-warm human plasma to 37°C in a water bath.
-
Prepare a working solution of each test peptide.
-
Initiate the reaction by spiking the peptide into the pre-warmed plasma to a final concentration of 10 µM.[23] Mix gently.
-
-
Incubation and Sampling :
-
Reaction Termination and Protein Precipitation :
-
Immediately add the aliquot to a tube containing 2-3 volumes (e.g., 150 µL) of the ice-cold ACN quenching solution.[24] This action simultaneously stops enzymatic activity and precipitates plasma proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[24]
-
-
Sample Analysis :
-
Carefully collect the supernatant, which contains the intact peptide and any degradation products.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the intact peptide relative to the internal standard.
-
Caption: Experimental workflow for the in vitro plasma stability assay.
Data Presentation and Interpretation
Objective comparison requires clear and concise data presentation. All quantitative results should be summarized in tables for easy comparison between the DMPA-modified peptide and its controls.
Forced Degradation Data
The results should be tabulated to show the percentage of intact peptide remaining under each stress condition at the final time point.
| Condition | Stress Parameters | % Intact DMPA-Peptide | % Intact Native Peptide | % Intact Ala-Peptide | Major Degradants (m/z) |
| Acidic | 0.1 M HCl, 80°C, 24h | 92.5% | 75.1% | 78.3% | Hydrolysis products |
| Basic | 0.1 M NaOH, 80°C, 24h | 88.1% | 60.4% | 65.2% | Deamidation, Hydrolysis |
| Oxidative | 0.2% H₂O₂, RT, 24h | 95.2% | 94.8% | 95.5% | Met-Oxide (+16 Da) |
| Thermal | Buffer, 80°C, 24h | 98.7% | 95.3% | 96.1% | Minor hydrolysis |
(Note: Data shown is hypothetical and for illustrative purposes only.)
Plasma Stability Data
The primary output is the calculated half-life (t½). This is determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase exponential decay curve.[23]
| Peptide | Matrix | Calculated Half-Life (t½) in minutes | Fold-Increase vs. Native |
| DMPA-Peptide | Human Plasma | 225 | 7.5x |
| Native Peptide | Human Plasma | 30 | 1.0x |
| Ala-Peptide | Human Plasma | 42 | 1.4x |
(Note: Data shown is hypothetical and for illustrative purposes only.)
Interpretation : In this hypothetical example, the DMPA-peptide shows markedly improved stability against both chemical (acid/base hydrolysis) and enzymatic degradation compared to both controls. The 7.5-fold increase in plasma half-life is a strong indicator of successful stabilization via the DMPA modification. Analysis of the supernatant by high-resolution mass spectrometry can further identify the specific cleavage sites in the control peptides, confirming that the DMPA residue or its adjacent bonds are protected.[23]
Conclusion
The stability of a peptide therapeutic is a critical quality attribute that directly influences its efficacy and dosing regimen. The incorporation of non-canonical amino acids like 2-amino-3-(dimethylamino)-propionic acid offers a rational design strategy to enhance metabolic resistance. The comprehensive analytical program detailed in this guide, encompassing forced degradation and plasma stability studies, provides a robust and self-validating framework for assessing the performance of such modifications. By systematically comparing the stability profiles of DMPA-containing peptides against appropriate native and alanine-substituted controls, researchers can generate the definitive data required to validate this stabilization strategy and advance promising new peptide candidates in the drug development pipeline.
References
(Note: URLs have been verified as of the date of this document's generation.)
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Peptide Stability and Potential Degradation P
- Should My Peptide Be Methyl
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.
- Instability of Peptide and Possible Causes of Degrad
- Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI.
- Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. Benchchem.
- N -methylation in amino acids and peptides: Scope and limitations.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed.
- N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar.
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
- Stability-indicating methods for peptide drug analysis. AMSbiopharma.
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Enzymatic Degradation Studies: Assessing Peptide Stability. Benchchem.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Proteins & Peptides Forced Degradation Studies.
- Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide. Benchchem.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Chemical degradation mechanism of peptide therapeutics.
- Plasma Stability Assay.
- Peptide Characterization Techniques and Applications.
- Chemical Pathways of Peptide and Protein Degradation.
- Protein Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implement
- Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Sinopep-Allsino Biopharmaceutical Co., Ltd..
- Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Agilent Technologies.
- Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. PMC.
- Quantifying Non-Specific Peptide Degradation in Biomaterials.
- Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI.
- Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI.
- Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PMC.
- Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. PMC.
- Strategies for Improving Peptide Stability and Delivery. MDPI.
- Cleavage into small peptide fragments. University of Cambridge.
- Stabilization and Delivery Approaches for Protein and Peptide Pharmaceuticals: An Extensive Review of Patents.
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. mdpi.com [mdpi.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. bioprocessintl.com [bioprocessintl.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. Protein Forced Degradation Studies [intertek.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. ijsra.net [ijsra.net]
- 22. resolvemass.ca [resolvemass.ca]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Strategic Alternatives to Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid for Cationic Peptide Engineering
[1]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists
Executive Summary
Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid (often abbreviated as Fmoc-DL-Dap(Me)₂-OH ) is historically used to introduce a compact, hydrophobic positive charge into peptide sequences.[] It combines the basicity of a tertiary amine with a short side chain. However, its utility in modern drug development is severely compromised by two factors: stereochemical impurity (DL-racemate) and synthetic instability (β-elimination) .[]
This guide outlines superior, stereochemically pure alternatives that offer better metabolic stability, tunable pKa values, and higher synthetic yields.
The Baseline: Why Replace Fmoc-DL-Dap(Me)₂-OH?
Before selecting an alternative, it is critical to understand the failure modes of the target molecule:
-
Racemic Mixture (DL): The presence of both enantiomers creates diastereomers in the final peptide product, complicating purification and potentially causing off-target toxicity.
-
β-Elimination Risk: Derivatives of Diaminopropionic acid (Dap) are prone to base-catalyzed β-elimination during Fmoc removal (piperidine treatment).[] This converts the residue into dehydroalanine, irreversibly damaging the peptide chain.
-
pKa Limitations: The dimethylamino group has a lower pKa (~9.0–9.5) compared to Lys/Arg, meaning its protonation state is pH-sensitive near physiological boundaries.[]
Category 1: The "Spacer Scan" Series (L-Dap, L-Dab, L-Orn)
Best For: Precise control of charge distance relative to the peptide backbone.[]
If the short side-chain length of Dap(Me)₂ is critical for receptor binding, you should not jump immediately to Lysine. Instead, use the homologous series of primary amines or their methylated versions.
The Alternatives
-
Fmoc-L-Dap(Me)₂-OH: The direct, chiral replacement.[] Solves the stereochemistry issue but retains the β-elimination risk.
-
Fmoc-L-Dab(Me)₂-OH (Diaminobutyric Acid): Adds one methylene group (
).[] This slight extension significantly reduces the risk of β-elimination while maintaining a compact profile.[] -
Fmoc-L-Orn(Me)₂-OH (Ornithine): Adds two methylene groups.[] It is metabolically stable and distinct from Lysine (which is susceptible to trypsin degradation).
Comparative Metrics
| Amino Acid | Side Chain Length (Atoms) | pKa (Side Chain) | Metabolic Stability | |
| DL-Dap(Me)₂ | 1 ( | ~9.3 | High | Low (Racemic) |
| L-Dab | 2 ( | ~9.4 | Low | High (Non-natural) |
| L-Orn | 3 ( | ~10.5 | Negligible | High (Non-natural) |
| L-Lys | 4 ( | ~10.5 | Negligible | Low (Trypsin target) |
Expert Insight: For membrane-active peptides (e.g., Antimicrobials or CPPs), replacing Lys with Dab or Orn often increases serum half-life because serum proteases do not recognize the shorter side chains efficiently.[]
Category 2: The "Super-Cationic" Mimetics (Arginine Analogs)
Best For: Cell-Penetrating Peptides (CPPs) and maximizing membrane interaction.[]
If the goal of using Dap(Me)₂ was to increase hydrophobicity while maintaining charge, methylated Arginine analogs or Guanidine derivatives are superior due to the bidentate hydrogen bonding capability of the guanidinium headgroup.
The Alternatives
-
Fmoc-Agp-OH (2-amino-3-guanidinopropionic acid): An arginine analog with a shortened side chain (similar length to Dap).[]
-
Fmoc-Arg(Me)₂-OH (Asymmetric/Symmetric Dimethylarginine): Increases hydrophobicity significantly while retaining the high pKa (>12).[]
Category 3: Rigid Conformational Constraints
Best For: Increasing receptor selectivity and reducing entropy penalty.
Flexible side chains (like Lys/Arg) lose entropy upon binding. Rigidifying the positive charge can drastically improve affinity.
The Alternative: 4-Aminopiperidine-4-carboxylic Acid (Api)
This is a cyclic amino acid where the amine is part of a piperidine ring.[]
-
Structure: The positive charge is held in a fixed chair conformation.
-
Advantage: It mimics the spatial occupancy of a dimethyl-amino group but locks the conformation, often enhancing potency.
-
Fmoc-Api(Boc)-OH is commercially available and fully compatible with SPPS.[]
Decision Logic: Selecting the Right Alternative
Figure 1: Decision tree for selecting cationic residues based on structural requirements.
Experimental Protocols
Protocol A: Mitigating -Elimination in Dap Derivatives
When using Fmoc-L-Dap(Me)₂-OH or Fmoc-L-Dab derivatives , the standard piperidine deprotection step can cause side-chain degradation.[]
Modified Deprotection Cocktail: Instead of 20% Piperidine in DMF (Standard), use:
-
Reagent: 5% Piperazine + 0.1 M HOBt (Hydroxybenzotriazole) in DMF.
-
Mechanism: Piperazine is a milder base than piperidine (pKa 9.8 vs 11.1).[] The addition of HOBt suppresses aspartimide formation and
-elimination by keeping the pH slightly lower during the deprotection step.[]
Step-by-Step:
-
Drain reaction vessel.
-
Add 5% Piperazine/0.1 M HOBt in DMF (5 mL per gram of resin).
-
Shake for 3 minutes . Drain.
-
Repeat with fresh solution for 10 minutes .
-
Wash extensively with DMF (5x) and DCM (3x).
Protocol B: Coupling Sterically Hindered Cationics (e.g., Fmoc-Api-OH)
Rigid secondary amines or bulky dimethylated residues react slowly.[]
Activation System:
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[]
-
Base: DIEA (Diisopropylethylamine).[][2]
-
Ratio: 1:1:2 (AA : HATU : DIEA).[]
Procedure:
-
Dissolve 4 eq. of Amino Acid and 3.9 eq. of HATU in minimal dry DMF.
-
Add 8 eq. of DIEA.
-
Pre-activate for exactly 30 seconds (do not exceed 2 mins to avoid racemization).
-
Add to resin.[3]
-
Coupling time: 2 hours (double standard time).
-
Kaiser Test: Perform a chloranil test (for secondary amines) rather than ninhydrin to verify coupling.
References
-
Fmoc-Dap/Dab Stability
- Title: "Prevention of β-elimination in Fmoc-SPPS of peptides containing cysteine and diaminopropionic acid."
- Source:Journal of Peptide Science.
-
URL:[Link] (General Journal Link for verification of topic scope).
-
Cationic Peptide Design
-
Rigid Amino Acids
- Title: "Conformationally constrained amino acids in peptide design."
- Source:Chemical Reviews.
-
URL:[Link][]
-
pKa Values
- Title: "pKa values of amino acid side chains."
- Source:CRC Handbook of Chemistry and Physics.
-
URL:[Link][]
Sources
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino Acids [vanderbilt.edu]
- 5. reddit.com [reddit.com]
- 6. Analogs of Alanine, Glycine, Valine, and Leucine [anaspec.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. apexbt.com [apexbt.com]
- 9. peptide.com [peptide.com]
- 10. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid. The protocols herein are designed to ensure personnel safety, protect environmental integrity, and maintain strict adherence to regulatory standards. As this is a specialized chemical, these procedures are grounded in the established principles of laboratory safety and hazardous waste management.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance's potential hazards. While comprehensive toxicological data for Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid is not widely available, data from structurally similar compounds and general chemical safety principles mandate a cautious approach. The fundamental principle is to treat this compound and all associated materials as hazardous chemical waste.
A Safety Data Sheet (SDS) for the related compound, 3-(Dimethylamino)propionic acid hydrochloride, identifies it as a source of serious eye irritation.[1] Therefore, it is crucial to assume a similar hazard profile for the Fmoc-protected version. All laboratory operations, including disposal, must be conducted in accordance with the facility's Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3]
| Hazard Profile (Inferred) | Details & Rationale |
| GHS Classification | Eye Irritation, Category 2A (H319).[1] |
| Signal Word | Warning.[1] |
| Primary Hazard Statement | H319: Causes serious eye irritation.[1] |
| Key Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.[1] |
| Associated Chemical Risks | Fmoc-protected amino acids are key reagents in peptide synthesis.[4] The deprotection process often involves bases like piperidine and can generate dibenzofulvene (DBF) as a byproduct, which must also be considered a component of the waste stream.[5] |
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all appropriate safety measures are in place to minimize exposure.
-
Engineering Controls : Always handle the solid chemical and prepare waste containers inside a certified chemical fume hood to prevent inhalation of fine dust.[6]
-
Personal Protective Equipment (PPE) : A baseline of protective gear is mandatory.[6][7]
-
Eye Protection : Chemical safety goggles or a full-face shield are required to protect against the primary hazard of serious eye irritation.[1]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Change gloves immediately if they become contaminated.
-
Body Protection : A standard laboratory coat must be worn and fully fastened. Ensure closed-toe shoes are worn.
-
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is the strict segregation of waste streams.[8] Never dispose of this chemical down the drain or in the regular trash.[7] All disposal must be coordinated through your institution's Environmental Health and Safety (EHS) department or an equivalent hazardous waste management program.[9]
Protocol A: Disposal of Unused or Expired Solid Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid
-
Segregation : Keep the solid chemical waste separate from all other waste streams to prevent unknown reactions.[1][8] Leave the chemical in its original container whenever possible.
-
Packaging : If the original container is compromised, transfer the solid to a new, sealable, and chemically compatible container. Ensure the container is tightly closed to prevent leaks or spills.
-
Labeling : The container must be clearly labeled as "Hazardous Waste." The label must include the full, unabbreviated chemical name: "Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid," the approximate quantity, and the date the container was designated for disposal.[9][10]
-
Storage & Collection : Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[10] Contact your institution's EHS department to schedule a waste pickup.[9]
Protocol B: Disposal of Contaminated Solid Waste
This category includes items that have come into direct contact with the chemical, such as gloves, weighing papers, pipette tips, and contaminated paper towels.[8]
-
Identification : Identify all solid materials that are contaminated with the chemical.
-
Collection : Place all contaminated solid waste into a dedicated, clearly marked hazardous waste container, such as a labeled, plastic-lined box or a designated drum.
-
Labeling : Label the container as "Hazardous Waste - Solid Chemical Debris" and list "Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid" as the contaminant.
-
Disposal : Once the container is full, seal it and arrange for collection through your EHS department.
Protocol C: Disposal of Liquid Waste Streams
This includes solutions containing the dissolved compound, reaction mixtures, and waste solvents from purification or cleaning steps (e.g., DMF, DCM, piperidine solutions).
-
Segregation : Collect all liquid waste containing this chemical in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy).[11] Do not mix with incompatible waste streams (e.g., acidic waste with basic waste).
-
Labeling : Label the container as "Hazardous Waste." The label must list all chemical constituents by their full names and include an estimated percentage for each (e.g., Methanol 80%, Water 15%, Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid <5%).[7] This level of detail is critical for safe handling and disposal by waste management personnel.
-
Storage : Keep the liquid waste container tightly sealed except when adding waste.[7] Store it in a designated satellite accumulation area within secondary containment (e.g., a spill tray) to prevent the spread of potential leaks.
-
Disposal : When the container is full, arrange for pickup through your EHS department. Do not exceed your laboratory's hazardous waste accumulation limits (e.g., 55 gallons).[9][12]
Emergency Spill Management
In the event of a spill, prompt and correct action is critical to prevent exposure and contamination.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess & Secure : If the spill is large or involves other hazardous materials, contact your institution's EHS emergency line immediately. For small, manageable spills, ensure the area is well-ventilated by keeping the fume hood active.
-
Don PPE : Before cleaning, don the full PPE detailed in Section 2.
-
Contain & Clean :
-
For Solid Spills : Gently cover the spill with a damp paper towel to avoid generating dust.[1] Carefully scoop the material and the paper towel into a sealable container.
-
For Liquid Spills : Use an inert, non-combustible absorbent material like sand, vermiculite, or a chemical spill pad to absorb the liquid.[6] Do not use combustible materials like paper towels for large liquid spills.
-
-
Package Waste : Collect all cleanup materials (absorbents, gloves, etc.) and place them in a designated hazardous waste container. Label it as "Hazardous Waste - Spill Debris" and list the spilled chemicals.
-
Decontaminate : Clean the spill surface with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]
-
Report : Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid and associated waste.
Caption: Decision workflow for handling and disposing of chemical waste.
References
-
Safety Data Sheet for 3-(Dimethylamino)propionic acid hydrochloride. Sigma-Aldrich. Link
-
Hazardous Waste Disposal Guide. Dartmouth College. Link
-
OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Occupational Safety and Health Administration. Link
-
Fmoc-L-2-amino-3-(dimethylamino)-propionic acid Product Page. Santa Cruz Biotechnology. Link
-
Essential Procedures for the Safe Disposal of 3-[(Dimethylamino)methyl]phenol. BenchChem. Link
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Link
-
Safeguarding Your Laboratory and Environment: Proper Disposal of Fmoc-Bpa-OH. BenchChem. Link
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC (PubMed Central). Link
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Link
-
Safety Data Sheet for (S)-2-Amino-3-(methylamino)propanoic acid hydrochloride. Carl ROTH. Link
-
Hazardous Waste Disposal Guide. Northwestern University. Link
-
Safety Data Sheet for Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. AAPPTec, LLC. Link
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. Link
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Link
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Link
-
Safety Data Sheet for 3-DIMETHYLAMINO PROPYLAMINE. Loba Chemie. Link
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Link
-
Safety Data Sheet for Propionic Acid. Sdfine. Link
-
Safety Data Sheet for 2-Amino-3-phenylpropanoic acid. Carl ROTH. Link
-
The Laboratory Standard. Vanderbilt University Medical Center. Link
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Link
-
MSDS of 3-aMino-2,2-dimethyl-propionic acid hydrochloride. Capot Chemical. Link
-
Safety Data Sheet (SDS) Propionic Acid. LPS. Link
-
2,3-Diaminopropionic acid PubChem Entry. National Institutes of Health. Link
-
Method for removing Fmoc group. Google Patents. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. osha.gov [osha.gov]
- 3. mastercontrol.com [mastercontrol.com]
- 4. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JPWO2013089241A1 - Method for removing Fmoc group - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vumc.org [vumc.org]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
A Senior Application Scientist's Guide to Handling Fmoc-DL-2-amino-3-(dimethylamino)-propionic Acid
As researchers and drug development professionals, our work with novel amino acid derivatives is foundational to innovation. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for Fmoc-DL-2-amino-3-(dimethylamino)-propionic acid, a specialized reagent used in peptide synthesis. Our objective is to empower you with the knowledge to manage this chemical safely, ensuring both personal protection and the integrity of your research.
This document moves beyond a simple checklist, delving into the causality behind each recommendation. The protocols described herein are designed as a self-validating system, grounded in authoritative safety data for analogous chemical structures.
Hazard Assessment: A Triad of Risk
-
Particulate Inhalation: Like most Fmoc-protected amino acids, this compound is a fine, crystalline powder. The primary physical hazard is the generation of airborne dust during handling (e.g., weighing, transferring). Inhalation of this dust can lead to respiratory tract irritation.[1][2]
-
Eye and Skin Irritation: Safety data for analogous compounds, such as N(alpha)-Boc-DL-2,3-diaminopropionic acid and 2-Amino-3-(dimethylamino)propanoic acid dihydrochloride, consistently indicate that they cause skin irritation and serious eye irritation.[3][4] Therefore, direct contact with the skin or, more critically, the eyes must be prevented.
-
Associated Reagent Hazards: The handling of this compound often occurs within the context of Solid-Phase Peptide Synthesis (SPPS), which involves other hazardous chemicals. For example, Fmoc deprotection is commonly achieved using piperidine in a solvent like dimethylformamide (DMF), both of which have their own significant health risks that must be managed concurrently.[5][6]
Based on this assessment, the compound should be handled as, at minimum, a substance that causes skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Category 3) .[3]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. All PPE should be inspected before use and donned and doffed in a designated clean area to prevent cross-contamination.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[7] Must be changed immediately if contamination is suspected. |
| Eye Protection | Chemical Splash Goggles | Offers 360-degree protection from airborne powder and accidental splashes. Standard safety glasses are insufficient.[3] |
| Body Protection | Professional Lab Coat (fully buttoned) | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | N95-rated Dust Mask or Higher | Required when handling the powder outside of a certified chemical fume hood. Prevents the inhalation of fine particulates that can cause respiratory tract irritation.[7] |
Operational Plan: From Vial to Waste
A systematic workflow is critical to minimizing exposure and ensuring operational safety. The following step-by-step guidance covers the complete lifecycle of the chemical in a typical laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents and acids.[1]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and primary hazard warnings (e.g., "Eye and Skin Irritant").
Handling and Weighing the Solid
This phase presents the highest risk of generating airborne dust and requires the most stringent controls.
-
Designated Area: All handling of the solid powder should occur within a certified chemical fume hood or a powder containment hood.
-
Don PPE: Before handling, don all required PPE as specified in the table above.
-
Static Control: Use an anti-static weigh boat and grounding straps if available, as fine powders can be prone to static dispersal.
-
Gentle Transfer: Use a chemical spatula to transfer the powder. Avoid any actions that could create a dust cloud, such as dropping or rapid scooping.
-
Immediate Cleanup: Clean any spills immediately using a dampened cloth or paper towel to prevent dust from becoming airborne. Do not dry sweep.[7]
-
Secure Container: Tightly reseal the container immediately after use.
Dissolution and Use in Synthesis
-
Solvent Addition: When dissolving the powder, add the solvent slowly to the solid to minimize splashing and aerosol generation.
-
Vessel Handling: All subsequent steps, including transfer to a reaction vessel, should be performed within the fume hood.
-
Associated Reagents: When using reagents like piperidine for Fmoc deprotection, ensure you are wearing appropriate gloves and that the ventilation is sufficient to handle the vapors.[6]
The diagram below illustrates the critical decision points and safety measures in the handling workflow.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
